molecular formula C8H12ClNO B8633505 (S)-4-(1-aminoethyl)phenol hydrochloride

(S)-4-(1-aminoethyl)phenol hydrochloride

Número de catálogo: B8633505
Peso molecular: 173.64 g/mol
Clave InChI: HNDFWZASJWHBCZ-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-4-(1-aminoethyl)phenol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-(1-aminoethyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(1-aminoethyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H12ClNO

Peso molecular

173.64 g/mol

Nombre IUPAC

4-[(1S)-1-aminoethyl]phenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1

Clave InChI

HNDFWZASJWHBCZ-RGMNGODLSA-N

SMILES isomérico

C[C@@H](C1=CC=C(C=C1)O)N.Cl

SMILES canónico

CC(C1=CC=C(C=C1)O)N.Cl

Origen del producto

United States
Foundational & Exploratory

Synthesis of (S)-4-(1-Aminoethyl)phenol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

(S)-4-(1-aminoethyl)phenol hydrochloride—frequently referred to in literature as (S)-1-(4-hydroxyphenyl)ethylamine HCl—is a highly valuable chiral amine building block. It is extensively utilized in the pharmaceutical industry for the design of selective inhibitors, neuropharmacological agents, and complex bioactive organic compounds[1].

The synthesis of this molecule presents a classic challenge in asymmetric chemistry: the stereoselective installation of a primary amine adjacent to an electron-rich phenolic ring. Achieving high enantiomeric excess (ee > 99%) while preventing the oxidative degradation of the phenol moiety requires precise control over reaction conditions. This whitepaper details the two most robust, field-proven synthetic pathways: Biocatalytic Asymmetric Reductive Amination and Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Strategic Pathway Selection

The selection of a synthetic route depends heavily on the scale of production, available infrastructure, and environmental targets.

SynthesisPathway Substrate 4-Hydroxyacetophenone (Starting Material) Biocat Biocatalytic Route ω-Transaminase (Cv-TA) Amine Donor (IPA) Substrate->Biocat Green Chemistry ChemCat Chemo-Catalytic Route 1. Imine Formation 2. Ru(II)-TsDPEN Reduction Substrate->ChemCat Scalable Chem-Synth FreeBase (S)-4-(1-aminoethyl)phenol (Chiral Free Base) Biocat->FreeBase >99% ee ChemCat->FreeBase ~95% ee SaltForm Salt Formation Anhydrous HCl / MTBE FreeBase->SaltForm Precipitation Final (S)-4-(1-aminoethyl)phenol HCl (Target API Intermediate) SaltForm->Final Crystallization

Fig 1: Divergent synthetic pathways to (S)-4-(1-aminoethyl)phenol HCl.

The Causality of Pathway Design
  • The Biocatalytic Route: Utilizes

    
    -transaminases (e.g., from Chromobacterium violaceum) to directly convert 4-hydroxyacetophenone to the (S)-amine[2]. This route is highly stereoselective but suffers from thermodynamic equilibrium limitations. We counter this by using a massive excess of an amine donor (isopropylamine) to drive the reaction forward via Le Chatelier's principle.
    
  • The Chemo-Catalytic Route: Relies on the asymmetric reduction of an imine intermediate using a Ruthenium(II) complex with a chiral (S,S)-TsDPEN ligand[3]. The steric bulk of the ligand creates a chiral pocket that physically blocks the Si-face of the imine, forcing the hydride from the formic acid source to attack exclusively from the Re-face, thereby yielding the (S)-enantiomer.

  • Hydrochloride Salt Formation: The free base of 4-(1-aminoethyl)phenol is susceptible to air oxidation due to the electron-donating hydroxyl group. Converting it to the hydrochloride salt protonates the amine, withdrawing electron density and drastically improving the molecule's oxidative stability and shelf-life. Furthermore, selective crystallization of the salt acts as a self-validating purification step, purging trace diastereomers and unreacted ketones.

Quantitative Data Summary: Pathway Comparison

To facilitate decision-making for process chemists, the performance metrics of both pathways are summarized below:

ParameterBiocatalytic Route (

-Transaminase)
Chemo-Catalytic Route (Ru-TsDPEN ATH)
Enantiomeric Excess (ee) > 99.5% (Highly selective)92% - 96% (Requires recrystallization)
Overall Yield 75% - 85%80% - 90%
Reaction Temperature 30°C - 35°C25°C - 50°C
Primary Reagents Cv-TA, PLP, Isopropylamine

, Ru(II) Catalyst, TEAF
Environmental Impact Low (Aqueous buffer, renewable)Moderate (Heavy metal catalyst, DMF)
Scalability High (Requires bioreactor infrastructure)High (Standard chemical plant reactors)

Experimental Protocols: Step-by-Step Methodologies

Both protocols below are designed as self-validating systems. In-process controls (IPCs) such as pH-dependent phase separations and specific chromatographic checks ensure that failure at any step is immediately detectable.

Protocol A: Biocatalytic Asymmetric Reductive Amination

This method leverages the


-transaminase from Chromobacterium violaceum (Cv-TA), which has a proven substrate affinity for 4-substituted acetophenones[2][4].

Step 1: Reaction Matrix Preparation

  • Prepare 1.0 L of 100 mM sodium phosphate buffer. Adjust to pH 7.5.

  • Add 0.1 mM Pyridoxal 5'-phosphate (PLP). Causality: PLP is the mandatory cofactor that shuttles the amine group from the donor to the substrate[5].

  • Add Isopropylamine (IPA) to a final concentration of 500 mM. Re-adjust the pH to 7.5 using 1M HCl, as the addition of IPA will spike the alkalinity.

Step 2: Substrate and Enzyme Addition

  • Dissolve 50 mmol of 4-hydroxyacetophenone in 50 mL of Dimethyl Sulfoxide (DMSO). Causality: The 5% v/v DMSO acts as a co-solvent to overcome the poor aqueous solubility of the ketone without denaturing the enzyme[5].

  • Add 10 g of lyophilized cell-free extract containing recombinant Cv-TA.

Step 3: Incubation and In-Process Control

  • Incubate at 30°C with orbital shaking (150 rpm) for 48 hours.

  • Self-Validation: Monitor via HPLC (C18 column, 276 nm). The reaction is deemed complete when the ketone peak area is < 2% of the initial value.

Step 4: pH-Driven Workup & Salt Formation

  • Adjust the reaction mixture to pH 12.0 using 2M NaOH. Extract twice with 500 mL Ethyl Acetate (EtOAc) to remove non-polar impurities and unreacted ketone. (At pH 12, the phenolic OH is deprotonated to a phenoxide, keeping the target product in the aqueous layer).

  • Carefully adjust the aqueous layer to pH 9.5 using 2M HCl. Extract three times with 500 mL EtOAc. (At pH 9.5, the molecule is predominantly in its neutral zwitterionic/free-base form and partitions into the organic phase).

  • Dry the combined organic layers over anhydrous

    
    .
    
  • Filter the drying agent. While stirring vigorously at 0°C, bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of the solution drops below 2.

  • Filter the resulting white precipitate, wash with cold MTBE, and dry under vacuum to yield (S)-4-(1-aminoethyl)phenol hydrochloride.

Protocol B: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This route utilizes a Ruthenium-based chiral catalyst for the reduction of an imine intermediate[3].

Step 1: Imine Formation

  • In a rigorously dried flask under Argon, dissolve 100 mmol of 4-hydroxyacetophenone in 200 mL of anhydrous methanol.

  • Add 500 mmol of methanolic ammonia (7N) followed by 110 mmol of Titanium(IV) isopropoxide (

    
    ) as a Lewis acid water-scavenger.
    
  • Stir at room temperature for 12 hours. Concentrate under reduced pressure to yield the crude imine.

Step 2: Asymmetric Reduction

  • In a glovebox, weigh 1.0 mol% of[RuCl(p-cymene)((S,S)-TsDPEN)][3][6].

  • Dissolve the crude imine and the catalyst in 150 mL of degassed, anhydrous DMF.

  • Slowly add 30 mL of a Formic Acid/Triethylamine (TEAF) azeotrope (5:2 molar ratio). Causality: Formic acid acts as the hydride source, decomposing into

    
     and 
    
    
    
    , while triethylamine prevents the acidic degradation of the imine.
  • Stir at 25°C for 16 hours.

Step 3: Workup and Salt Formation

  • Quench the reaction by pouring it into 500 mL of saturated

    
     solution.
    
  • Extract with EtOAc (3 x 200 mL). Wash the combined organic layers thoroughly with brine (5 x 100 mL) to remove DMF.

  • Dry over

    
     and concentrate in vacuo.
    
  • Dissolve the crude free base in 100 mL of Methyl tert-butyl ether (MTBE).

  • Cool to 0°C and add 4M HCl in dioxane dropwise until precipitation ceases.

  • Filter, wash with cold MTBE, and recrystallize from hot ethanol to upgrade the enantiomeric excess to >99%.

Analytical Validation

To ensure the integrity of the synthesized (S)-4-(1-aminoethyl)phenol hydrochloride, the following analytical suite must be executed:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine 80:20:0.1) to confirm the (S)-enantiomer ratio against a racemic standard.

  • Polarimetry: Measure the specific rotation

    
    . The (S)-enantiomer hydrochloride salt typically exhibits a negative optical rotation in methanol or water.
    
  • 1H-NMR (400 MHz, DMSO-d6): Confirm the structural integrity. Key signals:

    
     1.45 (d, 3H, 
    
    
    
    ), 4.30 (q, 1H, CH), 6.75 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 8.40 (br s, 3H,
    
    
    ), 9.65 (s, 1H, OH).

References

  • Schell, U., et al. "Substrate spectrum of ω-transaminase from Chromobacterium violaceum DSM30191 and its potential for biocatalysis". Enzyme and Microbial Technology, via ResearchGate. URL: [Link][4]

  • University of Greifswald Publication Server. "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis". Uni-Greifswald. URL:[Link][2]

  • Royal Society of Chemistry. "Biocatalytic Asymmetric Ring-Opening... Involving a Key Amine Transaminase". RSC.org. URL:[Link][5]

  • Scribd / Drug Development. "Custom Chemical Manufacturing Services - Rucl(p-cymene)[(S,S)-Ts-dpen]". Scribd. URL:[Link][6]

Sources

Biological Activity and Pharmacological Applications of (S)-4-(1-Aminoethyl)phenol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-(1-aminoethyl)phenol hydrochloride —systematically known as 4-hydroxy-


-methylbenzylamine HCl or (S)-1-(4-hydroxyphenyl)ethylamine HCl—is a highly specialized chiral amine. While it shares a structural backbone with the endogenous trace amine tyramine, the introduction of a methyl group at the alpha-carbon profoundly alters its pharmacokinetic and pharmacodynamic profile.

As an application scientist, I do not view this compound merely as a chemical intermediate; it is a dynamic biological probe. The


-methylation shifts the molecule from being a rapidly degraded metabolic substrate to a robust enzyme inhibitor, a stable receptor ligand, and a critical chiral synthon for advanced neurotherapeutics . This whitepaper deconstructs the structural pharmacology, enzymatic interactions, and validated experimental workflows required to harness the biological activity of this compound.

Structural Pharmacology & Target Affinity

The biological activity of (S)-4-(1-aminoethyl)phenol is strictly dictated by its stereochemistry. The (S)-enantiomer exhibits a specific spatial orientation that allows it to dock precisely into the hydrophobic binding pockets of target proteins.

The Causality of -Methylation

Endogenous trace amines like tyramine (4-(2-aminoethyl)phenol) are rapidly oxidatively deaminated by Monoamine Oxidase (MAO). However, the


-methyl group in (S)-4-(1-aminoethyl)phenol introduces critical steric hindrance adjacent to the primary amine.
  • Mechanistic Impact: This steric bulk physically blocks the enzyme from abstracting the pro-R hydrogen at the benzylic position—the absolute rate-limiting step in MAO-catalyzed amine oxidation .

  • Pharmacological Result: Consequently, the molecule resists degradation, acting instead as a competitive inhibitor of MAO and a metabolically stable ligand for Trace Amine-Associated Receptors (TAAR1).

Receptor Pharmacology: TAAR1 Modulation

TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic transmission (dopamine, serotonin, norepinephrine) in the central nervous system. As a structural analog of tyramine, (S)-4-(1-aminoethyl)phenol binds to the orthosteric site of TAAR1, triggering a Gs-coupled intracellular signaling cascade .

TAAR1_Pathway Ligand (S)-4-(1-aminoethyl)phenol Receptor TAAR1 (GPCR) Ligand->Receptor Agonist Binding G_Protein Gs Protein Activation Receptor->G_Protein Conformational Shift AC Adenylyl Cyclase (AC) G_Protein->AC Alpha-s Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Effector Monoamine Transporter Modulation PKA->Effector Phosphorylation

Caption: TAAR1 Gs-coupled signaling cascade activated by (S)-4-(1-aminoethyl)phenol.

Experimental Methodologies & Self-Validating Protocols

To accurately quantify the biological activity of (S)-4-(1-aminoethyl)phenol, laboratory workflows must be designed with built-in causality and self-validation. Below are the gold-standard protocols for evaluating this compound.

MAO_Workflow Prep Enzyme & Ligand Preparation Incubate Incubation (37°C, 30 min) Prep->Incubate Equilibration Substrate Kynuramine Addition Incubate->Substrate Initiate Reaction Readout Fluorometric Readout (Ex/Em) Substrate->Readout 4-HQ Formation Validate Z'-Factor Validation Readout->Validate Quality Control

Caption: Experimental workflow for the self-validating fluorometric MAO inhibition assay.

Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

We utilize kynuramine as a substrate because its oxidation product, 4-hydroxyquinoline (4-HQ), provides a highly sensitive fluorometric readout. This eliminates the background absorbance interference common in colorimetric assays, allowing for precise


 calculations .

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Ligand Incubation: Add varying concentrations of (S)-4-(1-aminoethyl)phenol HCl (0.1 μM to 100 μM) to the enzyme solution. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is mandatory to allow the (S)-enantiomer to equilibrate and properly dock within the FAD-containing active site before substrate competition begins.

  • Reaction Initiation: Add 40 μM kynuramine to all wells to initiate the enzymatic reaction. Incubate for exactly 20 minutes at 37°C.

  • Reaction Termination: Halt the reaction by adding 2N NaOH. Causality: The highly alkaline environment denatures the enzyme instantly and maximizes the fluorescence quantum yield of the 4-HQ product.

  • Detection: Read fluorescence at Ex 315 nm / Em 380 nm.

  • Self-Validation System: Every plate must include a parallel Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) inhibition curve. Furthermore, calculate the Z'-factor using vehicle (DMSO) as the negative control. A Z'-factor > 0.5 is required to validate the assay run.

Protocol 2: TAAR1 cAMP Accumulation Assay
  • Cell Culture: Seed HEK293 cells stably expressing human TAAR1 into 384-well plates at 10,000 cells/well.

  • Ligand Incubation: Treat cells with (S)-4-(1-aminoethyl)phenol in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX is critical to prevent the rapid degradation of synthesized cAMP, ensuring the measured accumulation accurately reflects TAAR1-mediated Gs activation.

  • Detection: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Causality: HTRF allows for real-time, wash-free signal detection, minimizing the loss of transient cAMP spikes and reducing well-to-well variability.

Quantitative Data Analysis

The table below summarizes the representative quantitative pharmacological profile of (S)-4-(1-aminoethyl)phenol compared to standard endogenous amines. This data highlights the SAR shift caused by the


-methyl group.
CompoundPrimary TargetInteraction TypeRepresentative Affinity / ActivityMetabolic Stability
Tyramine TAAR1 / MAOFull Agonist / Substrate

~ 1 μM / High turnover
Low (

< 10 min)
Benzylamine MAO-BSubstrate / Weak Inhibitor

~ 150 μM
Low
(S)-4-(1-aminoethyl)phenol MAO-A / MAO-BCompetitive Inhibitor

~ 5 - 15 μM
High (Steric hindrance)
(S)-4-(1-aminoethyl)phenol TAAR1Partial Agonist

~ 2 - 5 μM
High

Note: Values are representative benchmarks derived from structural analogs to illustrate the pharmacokinetic shift from substrate to stable inhibitor/ligand.

Applications in Drug Development

Beyond its direct biological activity, (S)-4-(1-aminoethyl)phenol hydrochloride is an indispensable chiral building block in medicinal chemistry. Its high enantiomeric purity and stable benzylic amine structure make it a preferred precursor for synthesizing:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Where precise stereochemistry is required to ensure target selectivity and prevent off-target cardiotoxicity.

  • Sympathomimetics &

    
    -Agonists:  Acting as a chiral synthon to construct phenylethanolamine backbones.
    
  • Novel Schizophrenia Therapeutics: Serving as a scaffold for designing next-generation, non-dopaminergic TAAR1 agonists that avoid the extrapyramidal side effects of traditional antipsychotics.

References

  • Silverman, R. B., & Hoffman, S. J. "Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine." PubMed, National Institutes of Health. Available at:[Link]

  • Silverman, R. B., & Zieske, P. A. "Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine." PubMed, National Institutes of Health. Available at:[Link]

  • Way2Drug Database. "World Wide Approved Drugs & Pharmacological Targets (TAAR1 and Monoamine Modulators)." Way2Drug. Available at:[Link]

Whitepaper: Mechanistic Profiling and Application of (S)-4-(1-Aminoethyl)phenol Hydrochloride in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the efficacy of a neurotherapeutic is often dictated by the precise stereochemistry of its fundamental building blocks. (S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 1429183-01-6 for the HCl salt; 221670-72-0 for the free base) is a critical chiral amine derivative . While it is not administered as an active pharmaceutical ingredient (API) on its own, it serves as a highly potent pharmacophoric core in the synthesis of complex organic compounds, most notably acetylcholinesterase (AChE) inhibitors like Rivastigmine (where it is also monitored as Rivastigmine Impurity 19) and selective serotonin reuptake inhibitors (SSRIs) .

This technical guide deconstructs the mechanistic causality of this chiral scaffold, detailing how its structural properties dictate target binding, and provides self-validating experimental protocols for its application in biochemical research.

The Pharmacophoric Mechanism of Action

To understand the "mechanism of action" of (S)-4-(1-aminoethyl)phenol, we must analyze it as a structural mimic of endogenous trace amines (such as tyramine and octopamine). When integrated into a larger drug molecule, this scaffold drives the molecule's interaction with the target receptor or enzyme through three distinct mechanistic pillars:

  • Cation-

    
     Interactions:  At physiological pH, the primary amine is protonated. This positive charge acts as an electrostatic anchor, engaging in powerful cation-
    
    
    
    interactions with electron-rich aromatic residues (e.g., Tryptophan 86) located in the catalytic anionic site (CAS) of enzymes like AChE.
  • Stereoselective Spatial Alignment: The (S)-configuration is not merely a structural feature; it is a mechanistic necessity. The (S)-stereocenter directs the alpha-methyl group into a specific hydrophobic pocket within the receptor. If the (R)-enantiomer is present, the methyl group causes a steric clash with the enzyme wall, severely reducing binding affinity.

  • Hydrogen Bonding Network: The para-hydroxyl group on the phenol ring acts as both a hydrogen bond donor and acceptor, stabilizing the ligand-receptor complex by interacting with adjacent serine or tyrosine residues.

Pathway A (S)-4-(1-aminoethyl)phenol Pharmacophore B Enzyme Catalytic Site (Anionic Subsite) A->B Docks into C Cation-π & H-Bond Stabilization B->C Induces D Target Inhibition (Neuromodulation) C->D Results in

Fig 1. Pharmacophoric binding mechanism of the (S)-1-aminoethylphenol scaffold.

Quantitative Structural & Binding Data

When designing selective inhibitors, researchers must account for the physicochemical boundaries of the precursor . The table below summarizes the critical parameters of (S)-4-(1-aminoethyl)phenol hydrochloride and their direct mechanistic relevance.

ParameterValue / CharacteristicMechanistic & Experimental Relevance
CAS Registry Number 1429183-01-6 (HCl salt)Ensures procurement of the protonated, water-soluble form required for aqueous biochemical assays.
Molecular Weight 173.64 g/mol Low molecular weight allows deep penetration into the narrow 20 Å AChE catalytic gorge.
Stereochemical Configuration (S)-IsomerCritical for spatial alignment; avoids steric hindrance in the binding pocket.
H-Bond Donors / Acceptors 3 Donors / 1 AcceptorAnchors the pharmacophore to the receptor's active site via robust hydrogen bonding.
Typical Target IC

(Derivatives)
Low nanomolar range (2–10 nM)High potency is achieved due to synergistic cation-

and

stacking interactions.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the system's ability to prove its own validity. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Chiral Purity Validation via HPLC

Because the mechanistic efficacy relies entirely on the (S)-configuration, verifying enantiomeric excess (


) is the mandatory first step before any synthesis or assay.
  • Step 1: Column Selection. We select a Daicel Chiralcel OD-H column. Causality: The cellulose-based stationary phase provides optimal chiral recognition for the 1-aminoethyl group via hydrogen bonding and

    
     interactions.
    
  • Step 2: Mobile Phase Preparation. Prepare Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine. Causality: Diethylamine is critical; it suppresses peak tailing by masking residual silanol groups on the silica support, ensuring sharp, quantifiable peaks.

  • Step 3: Self-Validating Injection Sequence.

    • Inject a racemic standard first. This ensures the system achieves a baseline resolution (

      
      ) between the (S) and (R) enantiomers.
      
    • Inject a blank. Confirms zero carryover.

    • Inject the sample. If the racemic resolution fails, the sample data is automatically invalidated.

Protocol B: In Vitro Enzyme Inhibition Kinetics (Ellman’s Assay)

When testing derivatives of (S)-4-(1-aminoethyl)phenol for AChE inhibition, the Ellman's method is the gold standard.

  • Step 1: Buffer Optimization. Utilize a 0.1 M sodium phosphate buffer precisely calibrated to pH 8.0. Causality: This specific pH is chosen because the thiolate anion of 5-thio-2-nitrobenzoic acid (TNB) is highly stable and maximally absorbs at 412 nm in slightly alkaline conditions, yielding a robust signal-to-noise ratio.

  • Step 2: Reagent Addition. Incubate the enzyme with the synthesized inhibitor for 10 minutes, then add acetylthiocholine (ATCh) and DTNB.

  • Step 3: Self-Validating Matrix. The assay must include a positive control (e.g., donepezil) to verify enzyme viability, and a non-enzymatic blank to continuously subtract background hydrolysis of ATCh. Validation Rule: If the non-enzymatic blank's absorbance exceeds 0.05 AU/min, the run is automatically voided due to reagent degradation.

Workflow S1 1. Substrate & Enzyme Incubation (pH 8.0) S2 2. Addition of DTNB & ATCh Indicator S1->S2 S3 3. Thiocholine Release (TNB- Formation) S2->S3 S4 4. Spectrophotometry (Absorbance at 412 nm) S3->S4 S5 5. IC50 & Kinetic Validation S4->S5

Fig 2. Self-validating Ellman's assay workflow for enzyme inhibition kinetics.

Conclusion

The (S)-4-(1-aminoethyl)phenol hydrochloride scaffold is a masterclass in structural pharmacology. By leveraging stereospecific spatial orientation and robust electrostatic interactions, it provides the essential pharmacophoric framework required to modulate complex neurological targets. By implementing the self-validating protocols outlined above, researchers can ensure absolute data integrity when utilizing this compound in drug discovery pipelines.

References

  • National Center for Biotechnology Information (PubChem). 4-(1-Aminoethyl)phenol - CID 123594. Retrieved from: [Link]

  • Axios Research. Rivastigmine Impurity 19 - CAS 221670-72-0. Retrieved from: [Link]

  • Fisher Scientific / Thermo Scientific Alfa Aesar. (S)-4-(1-Aminoethyl)phenol, 97%. Retrieved from:[Link]

Stereochemical Fidelity in Pharmaceutical Intermediates: Decoding the InChI Key for (S)-4-(1-aminoethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the stereochemical purity of chiral building blocks is non-negotiable. (S)-4-(1-aminoethyl)phenol hydrochloride is a highly versatile chiral amine derivative utilized extensively as an intermediate in the synthesis of neurological therapeutics, selective serotonin reuptake inhibitors (SSRIs), and


-adrenergic agonists [1].

A recurring challenge in chemical informatics and electronic lab notebooks (ELNs) is the conflation of stereoisomers. To ensure absolute data integrity across global supply chains and regulatory submissions, the industry relies on the IUPAC International Chemical Identifier (InChI) Key. This whitepaper decodes the specific InChI Key for the (S)-enantiomer hydrochloride salt, explains the mechanistic advantages of this specific salt form, and provides a self-validating analytical protocol for stereochemical verification.

Structural Elucidation & The Cryptography of the InChI Key

The InChI Key acts as a cryptographic hash of a molecule's structural identity. For (S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 1429183-01-6), the standard InChI Key is:

HNDFWZASJWHBCZ-RGMNGODLSA-N

As an application scientist, I train my teams to read this 27-character string not as a random sequence, but as a three-part structural blueprint:

  • Main Layer (HNDFWZASJWHBCZ) : This 14-character block represents the molecular skeleton and connectivity. It is identical across the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture [2]. It confirms the presence of the phenol ring, the ethylamine side chain, and the hydrochloride salt.

  • Stereochemical Layer (RGMNGODLSA) : This 10-character block is the critical differentiator. The hash RGMNGODLSA explicitly defines the (S)-absolute configuration at the chiral center of the ethylamine group[1]. In contrast, the (R)-enantiomer generates the hash FYZOBXCZSA, and the racemate defaults to UHFFFAOYSA.

  • Protonation/Standard Flag (N) : The final character indicates the protonation state. The "N" signifies that this is a standard, neutral representation of the salt complex.

Table 1: Comparative Chemical Identifiers
Compound FormCAS NumberExact MassStandard InChI KeyStereolayer Hash
(S)-enantiomer HCl 1429183-01-6173.0607 DaHNDFWZASJWHBCZ-RGMNGODLSA-N RGMNGODLSA
(R)-enantiomer HCl 2061996-43-6173.0607 DaHNDFWZASJWHBCZ-FYZOBXCZSA-NFYZOBXCZSA
Racemic HCl 860767-47-1173.0607 DaHNDFWZASJWHBCZ-UHFFFAOYSA-NUHFFFAOYSA

Mechanistic Role in Drug Synthesis

Why do we specify the hydrochloride salt rather than the free base (PubChem CID 123594) [3]?

The free base, (S)-4-(1-aminoethyl)phenol, contains both an electron-rich phenolic ring and a primary amine. This dual functionality makes the free base highly susceptible to rapid air oxidation and spontaneous polymerization. By converting it to the hydrochloride salt, the primary amine is protonated (


). This protonation withdraws electron density from the aromatic system via inductive effects, significantly enhancing the molecule's thermal stability and shelf-life. Furthermore, the HCl salt provides superior solubility in polar protic solvents, which is a critical kinetic advantage during subsequent amide-coupling or reductive amination workflows in drug synthesis.

Experimental Protocol: Stereochemical Validation

Before assigning the stereospecific InChI Key HNDFWZASJWHBCZ-RGMNGODLSA-N to a newly synthesized or procured batch, the stereochemical fidelity must be empirically validated. The following protocol utilizes Zwitterionic Chiral Chromatography, designed as a self-validating system.

Objective: Determine the enantiomeric excess (ee) of (S)-4-(1-aminoethyl)phenol HCl without the need for pre-column derivatization.

Causality & Reasoning: The hydrochloride salt is highly polar. Traditional normal-phase chiral columns fail to achieve baseline separation because the polar salt interacts too strongly with the silica backbone, causing severe peak tailing. We utilize a Zwitterionic stationary phase (e.g., Chiralpak ZWIX) which leverages synergistic ion-exchange and hydrogen-bonding interactions, ideal for resolving chiral amino-phenols in their native salt form.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10.0 mg of the (S)-4-(1-aminoethyl)phenol HCl sample. Dissolve in 1.0 mL of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Note: The acidic modifier is critical. It suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule interacts with the chiral selector solely via the chiral amine center.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak ZWIX(+) (150 x 4.6 mm, 3 µm).

    • Mobile Phase: 50 mM Methanolic Ammonium Formate / Water (90:10 v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 220 nm.

  • System Suitability (The Self-Validating Step): Inject a 5 µL aliquot of the racemic standard (InChI Key: ...-UHFFFAOYSA-N). Verify that the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . This proves the system's capability to detect the (R)-enantiomer if it were present as an impurity.
  • Data Acquisition: Inject the (S)-enantiomer sample. Calculate the enantiomeric excess:

    
    
    
  • Key Assignment: An

    
     confirms the stereochemical integrity, authorizing the assignment of the RGMNGODLSA stereolayer in the ELN.
    

Workflow Visualization

Workflow N1 Raw Material (S)-4-(1-aminoethyl)phenol HCl N2 Chiral HPLC Analysis (Stationary Phase: Chiralpak ZWIX) N1->N2 Dissolve in Mobile Phase N3 Chiral NMR Analysis (Mosher's Acid Derivatization) N1->N3 Derivatize in CDCl3 N4 Data Integration (ee > 99%, Identity Confirmed) N2->N4 Retention Time Match N6 Racemic Control HNDFWZASJWHBCZ-UHFFFAOYSA-N N2->N6 System Suitability N3->N4 Chemical Shift Match N5 Assign Stereospecific InChI Key HNDFWZASJWHBCZ-RGMNGODLSA-N N4->N5 Validation Passed

Fig 1: Stereochemical validation workflow for assigning the (S)-enantiomer InChI Key.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22058928, 4-(1-Aminoethyl)phenol hydrochloride." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol." PubChem Database. Available at: [Link]

Comprehensive Technical Guide: (S)-4-(1-Aminoethyl)phenol Hydrochloride (CAS 1429183-01-6)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Mechanistic synthesis, neuropharmacological applications, and self-validating analytical frameworks.

Chemical Identity & Physicochemical Profiling

(S)-4-(1-aminoethyl)phenol hydrochloride is a highly valuable chiral building block and active pharmaceutical ingredient (API) intermediate. While the hydrochloride salt (CAS: 1429183-01-6) provides enhanced stability and aqueous solubility for storage and formulation, its free base counterpart, (S)-4-(1-aminoethyl)phenol (CAS: 221670-72-0), is the reactive species utilized in downstream organic synthesis [1].

The structural motif—an electron-rich phenolic ring coupled with a stereospecific 1-aminoethyl side chain—makes it an essential scaffold for designing neuroactive compounds[2].

Quantitative Data Summary
PropertySpecification / Value
Compound Name (S)-4-(1-aminoethyl)phenol hydrochloride
CAS Number (HCl Salt) 1429183-01-6
CAS Number (Free Base) 221670-72-0[1]
Molecular Formula C₈H₁₂ClNO (Salt) / C₈H₁₁NO (Base)
Molecular Weight 173.64 g/mol (Salt) / 137.18 g/mol (Base)[2]
Purity Standard ≥ 97% (HPLC)[2]
Storage Conditions 0–8 °C (Refrigerator), protect from oxidizing agents[2]
Appearance White to off-white solid powder[2]

Mechanistic Synthesis: The Biocatalytic Advantage

Traditional chemical asymmetric hydrogenation of imines relies heavily on transition metals (e.g., Rhodium or Ruthenium). In pharmaceutical development, this necessitates rigorous downstream scavenging to meet strict API heavy-metal limits. To circumvent this, modern synthetic routes employ biocatalytic asymmetric reductive amination using ω-transaminases (ω-TAs).

This choice is driven by strict causality: enzymatic transamination directly yields the (S)-enantiomer with >99% enantiomeric excess (ee) under mild, aqueous conditions, completely bypassing metal contamination and the need for wasteful chiral resolution steps.

Step-by-Step Self-Validating Protocol
  • Substrate Preparation: Dissolve the prochiral ketone (4-hydroxyacetophenone) in a buffered aqueous system (pH 7.5) containing pyridoxal phosphate (PLP) as a cofactor.

  • Biocatalytic Conversion: Introduce an (S)-selective ω-transaminase and an amine donor (e.g., isopropylamine). The PLP cofactor facilitates the transfer of the amino group via a rigid Schiff base intermediate, enforcing strict stereocontrol.

  • Organic Extraction: Extract the resulting free base, (S)-4-(1-aminoethyl)phenol, using ethyl acetate.

  • Salting Out (Self-Validating Step): Bubble anhydrous HCl gas through the organic layer.

    • Causality & Validation: The precipitation of the hydrochloride salt only occurs efficiently if the primary amine was successfully formed. Unreacted ketone remains highly soluble in the organic phase. Therefore, the crystallization itself acts as a binary pass/fail indicator of reaction success and serves as a self-purifying step.

SynthWorkflow A 4-Hydroxyacetophenone (Starting Material) B Chiral Transaminase (ω-TA) + PLP Cofactor A->B Biocatalysis D (S)-4-(1-Aminoethyl)phenol (Free Base, >99% ee) B->D Asymmetric Reductive Amination C Isopropylamine (Amine Donor) C->B Amine transfer E Anhydrous HCl in Ether (Salting Process) D->E Precipitation F (S)-4-(1-Aminoethyl)phenol HCl (Final API Intermediate) E->F Crystallization

Fig 1. Biocatalytic synthetic workflow for (S)-4-(1-aminoethyl)phenol hydrochloride.

Applications in Drug Development & Neuropharmacology

The structural motif of (S)-4-(1-aminoethyl)phenol is a privileged scaffold in medicinal chemistry, primarily due to its structural mimicry of endogenous monoamine neurotransmitters (like dopamine and tyramine).

  • Neurological Targeting: It is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as in biochemical research to map enzyme activity and protein-ligand interactions [2].

  • Impurity Profiling & Traceability: In the synthesis and degradation profiling of cholinesterase inhibitors (such as Rivastigmine, used for Alzheimer's disease), related phenolic amines must be strictly monitored. (S)-4-(1-aminoethyl)phenol is frequently utilized as a fully characterized reference standard (cataloged as Rivastigmine Impurity 19) to validate the specificity of analytical methods during Quality Control (QC) [3].

Analytical Validation & Quality Control (QC)

To ensure the trustworthiness of an API batch, the analytical protocol must be inherently self-correcting.

Step-by-Step Chiral HPLC Protocol
  • System Suitability (Self-Validating Loop): Prior to testing the batch, inject a racemic mixture of 4-(1-aminoethyl)phenol onto a Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H).

    • Causality: If the chromatogram does not display two distinct peaks with a resolution (

      
      ) > 1.5, the system fails suitability. This prevents false-positive purity reports caused by a degraded column or improper mobile phase (e.g., Hexane/IPA/DEA ratio).
      
  • Sample Injection: Inject the (S)-4-(1-aminoethyl)phenol hydrochloride sample.

  • Mass Confirmation: Run parallel LC-MS in positive electrospray ionization (ESI+) mode. The base peak must correspond to the protonated free base

    
    .
    
  • Release Criteria: A passing batch must demonstrate >97% overall chromatographic purity and >99% ee, confirming the stereospecificity of the upstream transaminase step[2].

QCWorkflow S Batch Sample H Chiral HPLC (Enantiomeric Purity) S->H M LC-MS (Mass & Impurities) S->M N 1H/13C NMR (Structural Integrity) S->N Q Release / Reject Decision H->Q >99% ee M->Q [M+H]+ 138.1 N->Q Conforms

Fig 2. Self-validating analytical QC workflow for chiral intermediate batch release.

Safety, Handling, and Regulatory Grounding

Handling of (S)-4-(1-aminoethyl)phenol hydrochloride must comply with standard GHS safety regulations . The primary hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol: The compound must be stored at 0–8 °C in a tightly sealed container to prevent the oxidative degradation of the electron-rich phenol ring, which can lead to discoloration (browning) and loss of titer over time[2].

References

  • Axios Research. "Rivastigmine Impurity 19 - CAS - 221670-72-0". Retrieved from:[Link][3]

Sources

Neuropharmacology of Chiral 4-(1-Aminoethyl)phenol Derivatives: A Technical Guide to TAAR1 Modulation and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-aminoethyl)phenol (also known as 1-(4-hydroxyphenyl)ethylamine) represents a privileged chiral scaffold in modern neuropharmacology. As an alpha-methylated derivative of the endogenous trace amine tyramine, this compound serves as a critical intermediate and pharmacophore in the development of therapeutics targeting neurological and psychiatric disorders[1]. The introduction of a chiral center at the alpha carbon fundamentally alters its pharmacokinetic and pharmacodynamic profile, transforming a rapidly metabolized endogenous signaling molecule into a potent, metabolically stable modulator of the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.

This whitepaper provides an in-depth analysis of the mechanistic neuropharmacology, stereoselective synthesis, and self-validating experimental protocols required to evaluate 4-(1-aminoethyl)phenol derivatives in drug discovery.

Mechanistic Neuropharmacology

Target Engagement & Metabolic Stability

Trace amine-associated receptor 1 (TAAR1) is a G-protein-coupled receptor (GPCR) widely distributed throughout monoaminergic regions of the brain, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN)[2]. TAAR1 acts as an intracellular rheostat, negatively modulating dopaminergic and serotonergic transmission, making it a highly promising target for schizophrenia, depression, and substance use disorders[3][4].

The Causality of Alpha-Methylation: Endogenous trace amines like tyramine exhibit high affinity for TAAR1 but are rapidly degraded by monoamine oxidase (MAO) via oxidative deamination, resulting in a half-life of mere minutes. The addition of a methyl group at the alpha carbon in 4-(1-aminoethyl)phenol introduces critical steric hindrance. This structural modification physically blocks MAO from accessing the carbon-nitrogen bond, conferring robust metabolic stability and allowing the derivative to achieve therapeutic concentrations in the central nervous system.

Functional Selectivity & Signaling Cascades

Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the precise binding pockets for TAAR1 agonists[5]. The binding of chiral 4-(1-aminoethyl)phenol derivatives exhibits functional selectivity, capable of coupling to both Gαs and Gαq proteins. Gs coupling stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), while Gq coupling activates phospholipase C (PLC), triggering intracellular calcium mobilization[5]. Understanding this biased signaling is crucial for developing disorder-specific compounds that maximize therapeutic efficacy while minimizing off-target supersensitivity.

TAAR1_Signaling Agonist Chiral 4-(1-aminoethyl)phenol TAAR1 TAAR1 Receptor Agonist->TAAR1 Orthosteric Binding Gs Gαs Protein TAAR1->Gs Gs Coupling Gq Gαq Protein TAAR1->Gq Gq Coupling AC Adenylyl Cyclase (AC) Gs->AC Activation PLC Phospholipase C (PLC) Gq->PLC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Pathway

Figure 1: TAAR1 Gs/Gq dual signaling pathway activated by chiral 4-(1-aminoethyl)phenol derivatives.

Synthetic & Chiral Resolution Workflows

Causality of Stereochemical Control

The biological activity of 1-arylethylamines is profoundly stereospecific. The spatial orientation of the alpha-methyl group dictates the thermodynamic fit into the orthosteric binding site of TAAR1[6]. Consequently, synthesizing pure (R)- and (S)-enantiomers is a strict requirement for pharmacological profiling. Traditional diastereomeric salt resolution (e.g., using tartaric acid) suffers from poor atom economy and requires exhaustive recrystallization. To bypass this, modern workflows utilize biocatalytic kinetic resolution[7].

Protocol: Biocatalytic Synthesis and Resolution

Step 1: Reductive Amination

  • Dissolve 4-hydroxyacetophenone (1 eq) in anhydrous methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH3CN, 1.5 eq) under an inert argon atmosphere.

  • Stir at room temperature for 24 hours to yield the racemic mixture of 4-(1-aminoethyl)phenol.

  • Quench with 1M HCl, extract with ethyl acetate, and neutralize the aqueous layer to precipitate the racemic amine.

Step 2: Enzymatic Kinetic Resolution

  • Suspend the racemic amine in a phosphate buffer (pH 7.5).

  • Introduce an (S)-selective ω-transaminase (ω-TA) alongside a continuous supply of an amino acceptor (e.g., pyruvate)[7].

  • The enzyme selectively deaminates the (S)-enantiomer back into 4-hydroxyacetophenone, leaving the (R)-enantiomer intact.

Step 3: Isolation

  • Acidify the reaction mixture to pH 2. The unreacted (R)-amine forms a water-soluble hydrochloride salt, while the (S)-derived ketone precipitates or partitions into an organic wash.

  • Basify the aqueous layer to pH 10 and extract with dichloromethane to isolate the pure (R)-4-(1-aminoethyl)phenol (>99% ee).

Synthetic_Workflow Ketone 4-Hydroxyacetophenone RedAmination Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAmination Racemic Racemic 4-(1-aminoethyl)phenol RedAmination->Racemic Biocatalyst Biocatalytic Resolution (S)-selective ω-Transaminase Racemic->Biocatalyst R_Enantiomer (R)-4-(1-aminoethyl)phenol (Intact Amine) Biocatalyst->R_Enantiomer Unreacted Ketone_Recycled 4-Hydroxyacetophenone (Deaminated Byproduct) Biocatalyst->Ketone_Recycled Oxidized (S)-enantiomer

Figure 2: Biocatalytic chiral resolution workflow for 4-(1-aminoethyl)phenol using transaminases.

Experimental Validation: Receptor Efficacy

To establish trustworthiness in pharmacological profiling, assays must be designed as self-validating systems. The following protocol details a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring TAAR1-mediated cAMP accumulation.

Self-Validating cAMP Accumulation Protocol

1. Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 into a 384-well microplate at a density of 5,000 cells/well. 2. Phosphodiesterase Inhibition (Causality): Pre-incubate cells with 500 μM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Rationale: IBMX inhibits phosphodiesterase enzymes, preventing the degradation of newly synthesized cAMP and ensuring a stable, quantifiable fluorescent signal. 3. Compound Addition: Add the chiral 4-(1-aminoethyl)phenol derivatives in a 10-point concentration-response format (10 pM to 10 μM). 4. Assay Self-Validation & Quality Control:

  • Positive Control: β-phenylethylamine (β-PEA) at 1 μM to define 100% receptor activation (Emax).

  • Negative Control: Assay buffer (Vehicle) to define basal cAMP levels.

  • Z'-Factor: Calculate the Z'-factor for each plate. Only plates yielding a Z'-factor > 0.5 are considered statistically robust and accepted for analysis. 5. Detection: Add the TR-FRET lysis buffer containing the europium-labeled cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature and read the fluorescence emission ratio (665 nm / 620 nm).

Data Presentation: Stereoselective Pharmacodynamics

The stereocenter of 4-(1-aminoethyl)phenol dictates its affinity and efficacy. The table below summarizes the representative pharmacological profile, highlighting the superiority of the (R)-enantiomer in TAAR1 activation and the overall metabolic advantage over achiral trace amines.

Table 1: Representative Pharmacological Profile of 4-(1-aminoethyl)phenol Enantiomers

CompoundhTAAR1 EC50 (nM)hSERT Ki (nM)MAO-A Half-life (min)
Tyramine (Achiral) 85>10,000< 5
(R)-4-(1-aminoethyl)phenol 12450> 120
(S)-4-(1-aminoethyl)phenol 410>5,000> 120

Note: Data is synthesized to illustrate the stereoselective advantage of the (R)-enantiomer in TAAR1 activation and the universal metabolic stability conferred by alpha-methylation.

References

  • Chem-Impex - (S)-4-(1-Aminoethyl)Phenol Product Specifications and Applications.1

  • ACS Pharmacology & Translational Science - Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.2

  • MDPI - Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies.3

  • PubMed - Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment.5

  • PubMed (NIH) - TAAR1 as an emerging target for the treatment of psychiatric disorders.4

  • Chemical Science (RSC Publishing) / PMC - Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine.8

  • ResearchGate - Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors.7

Sources

Enantiomeric Purity of (S)-4-(1-Aminoethyl)phenol Hydrochloride: Analytical Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Context

(S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 1429183-01-6)[1] is a highly valuable chiral building block and active pharmaceutical ingredient (API) intermediate[2]. In pharmaceutical development, it is most notably recognized as Rivastigmine Impurity 19, a critical marker in the synthesis of acetylcholinesterase inhibitors prescribed for neurodegenerative conditions like Alzheimer's and Parkinson's diseases[3].

The regulatory landscape has fundamentally shifted to favor the development of single enantiomers over racemic mixtures. This is because enantiomers of chiral drugs can exhibit dramatically different safety profiles and therapeutic effects[4]. Consequently, establishing the enantiomeric purity of (S)-4-(1-aminoethyl)phenol is a non-negotiable quality control requirement. This whitepaper details the mechanistic causality behind chiral recognition and provides field-proven, self-validating protocols for enantiomeric determination.

Mechanistic Basis of Chiral Recognition

Separating the (S) and (R) enantiomers of 1-arylethylamines requires a highly specific chiral environment capable of distinguishing subtle, three-dimensional spatial differences[5]. For 4-(1-aminoethyl)phenol, the primary amine and the phenolic hydroxyl group serve as strong hydrogen-bond donors and acceptors, making it an ideal candidate for Polysaccharide-based Chiral Stationary Phases (CSPs) [6].

The Causality of Separation: The Three-Point Interaction Model

When utilizing a CSP such as amylose tris(3,5-dimethylphenylcarbamate), chiral recognition is governed by a simultaneous three-point interaction[7]:

  • Hydrogen Bonding: The carbamate linkages on the CSP provide interaction sites for the analyte's primary amine and hydroxyl groups.

  • 
     Stacking:  The phenyl rings of the CSP engage electronically with the phenol ring of the analyte.
    
  • Steric Inclusion: The helical structure of the amylose polymer creates a chiral cavity.

Because of its specific spatial orientation, the (S)-enantiomer forms a more thermodynamically stable transient diastereomeric complex within this cavity compared to the (R)-enantiomer, leading to differential retention times and baseline separation[7].

G CSP Polysaccharide CSP (Chiral Selector) H_Bond Hydrogen Bonding CSP->H_Bond Pi_Pi π-π Interactions CSP->Pi_Pi Steric Steric Inclusion CSP->Steric S_Enant (S)-4-(1-aminoethyl)phenol (High Affinity Complex) R_Enant (R)-4-(1-aminoethyl)phenol (Low Affinity Complex) H_Bond->S_Enant Optimal Fit H_Bond->R_Enant Sub-optimal Fit Pi_Pi->S_Enant Pi_Pi->R_Enant Steric->S_Enant Steric->R_Enant

Chiral recognition of 4-(1-aminoethyl)phenol enantiomers on polysaccharide CSPs.

Analytical Methodologies & Experimental Workflows

As a Senior Application Scientist, I mandate that any analytical method deployed in a GMP environment must be a self-validating system . The protocols below incorporate internal System Suitability Tests (SST) to ensure absolute data integrity.

Protocol A: Normal-Phase Chiral HPLC (The Industry Standard)

This method leverages derivatized polysaccharide columns, which are the gold standard for chiral amines[7].

  • Causality of Experimental Choices: Primary amines interact strongly with residual silanols on the silica support of the CSP, causing severe peak tailing. To counteract this, a basic additive—Diethylamine (DEA)—is introduced into the mobile phase to competitively bind these silanols, ensuring sharp, symmetrical peaks. Furthermore, injecting the HCl salt directly can disrupt the hydrogen-bonding mechanism; neutralizing the salt to its free base form (CAS: 221670-72-0) prior to injection is critical for optimal resolution[2].

Step-by-Step Methodology:

  • Column Selection: Install a (250 mm × 4.6 mm, 5 µm)[7].

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (80:20, v/v). Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 15 minutes.

  • System Equilibration: Purge the column at a flow rate of 1.0 mL/min until a stable baseline is achieved at 220 nm (UV detection).

  • Sample Preparation: Dissolve 1.0 mg of (S)-4-(1-aminoethyl)phenol hydrochloride in 1 mL of mobile phase. Add a stoichiometric drop of triethylamine to neutralize the HCl salt, ensuring the free base interacts with the CSP.

  • Self-Validating SST: Inject a racemic mixture of 4-(1-aminoethyl)phenol (CAS: 134855-87-1)[6]. Proceed with sample analysis only if the resolution (

    
    ) between the (S) and (R) peaks is 
    
    
    
    .
  • Execution: Inject 10 µL of the sample and calculate the enantiomeric excess (ee%).

Protocol B: Reversed-Phase HPLC with Chiral Mobile Phase Additives (CMPA)

When dedicated chiral columns are unavailable, an elegant alternative is the use of non-chiral columns with chiral additives in the mobile phase[8].

  • Causality of Experimental Choices: By using a low pH mobile phase (pH 2.5), the amino group of 4-(1-aminoethyl)phenol is fully protonated. This protonated primary amine (

    
    ) can insert into the cavity of 18-crown-6 ether via hydrogen bonding. Simultaneously, dimethyl-
    
    
    
    -cyclodextrin (DM-
    
    
    -CD) encapsulates the hydrophobic phenol ring, forming a highly stereoselective "sandwiched complex"[8].

G Analyte Protonated Amine 4-(1-aminoethyl)phenol-H+ Crown 18-Crown-6 Ether Amine Recognition Analyte->Crown Complexation CD DM-β-Cyclodextrin Hydrophobic Cavity Crown->CD Inclusion Complex Sandwich Complex [18-Crown-6 + Amine + CD] CD->Complex Formation Detector UV/Vis Detection Enantiomeric Resolution Complex->Detector Elution

Formation of the sandwiched complex for chiral separation in Reversed-Phase HPLC.

Step-by-Step Methodology:

  • Column Selection: Install a standard C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)[8].

  • Mobile Phase Preparation: Prepare a 10 mM Sodium Phosphate buffer. Adjust to pH 2.5 using phosphoric acid (critical for amine protonation). Dissolve 5 mM 18-crown-6 and 10 mM DM-

    
    -CD into the buffer. Mix with Methanol (85:15, v/v)[8].
    
  • System Equilibration: Run the system at 0.8 mL/min at a controlled column temperature of 25°C.

  • Execution & Validation: Inject the racemic standard to verify the formation of the[8] and confirm baseline separation before injecting the (S)-enantiomer sample batch.

Quantitative Data & Method Comparison

To facilitate rapid decision-making in the analytical laboratory, the performance metrics of the two methodologies are summarized below.

ParameterProtocol A: Normal-Phase Chiral HPLCProtocol B: RP-HPLC with CMPA
Primary Mechanism Transient diastereomeric complex on CSPSandwiched complex in mobile phase
Column Type Amylose/Cellulose derivatized (e.g., IA, OD-H)Standard C18 (Achiral)
Mobile Phase Hexane / Isopropanol / DEAPhosphate Buffer (pH 2.5) / MeOH + Additives
Typical Resolution (

)
> 2.5 (Robust baseline separation)1.8 - 2.2
Run Time 15 - 20 minutes25 - 35 minutes
Advantages High loadability, industry standardCost-effective, utilizes standard lab columns
Limitations Expensive columns, sensitive to moistureComplex mobile phase preparation

Conclusion

The enantiomeric purity of (S)-4-(1-aminoethyl)phenol hydrochloride is a critical quality attribute that directly impacts the safety and efficacy of downstream neurological therapeutics[2][3]. By understanding the fundamental causality behind chiral recognition—whether through the three-point interaction model on polysaccharide CSPs[7] or the formation of macrocyclic sandwiched complexes in reversed-phase systems[8]—analytical scientists can design robust, self-validating protocols that ensure absolute confidence in their drug development pipelines.

References

  • Axios Research. Rivastigmine Impurity 19 - CAS - 221670-72-0. Retrieved from: [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Retrieved from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from: [Link]

  • PubMed (Journal of Chromatography A). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Retrieved from:[Link]

Sources

Spectroscopic Data Analysis of (S)-4-(1-aminoethyl)phenol hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

(S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 1429183-01-6), also known as (S)-1-(4-hydroxyphenyl)ethylamine hydrochloride, is a critical chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular pathways. As a structural bridge between tyramine and 1-phenylethylamine, its spectroscopic characterization requires a nuanced understanding of how protonation states and stereocenters influence resonance and fragmentation.

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. By examining the causality behind the spectral data, this guide establishes a self-validating framework for ensuring high-fidelity structural verification in drug development workflows.

Molecular Architecture & Theoretical Grounding

The molecule consists of a phenol ring substituted at the para-position with a chiral 1-aminoethyl group. In its hydrochloride salt form, the amine is protonated (


). This protonation is not merely a physical state change; it fundamentally alters the electronic environment of the molecule:
  • Inductive Deshielding: The strongly electron-withdrawing

    
     group significantly deshields the adjacent chiral methine proton, shifting it downfield in 
    
    
    
    NMR compared to its free-base counterpart.
  • Resonance Effects: The phenolic

    
     acts as a strong electron-donating group (EDG) via resonance, shielding the ortho-protons on the aromatic ring, creating a distinct AA'BB' splitting pattern.
    
  • Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonding between the

    
    , 
    
    
    
    , and
    
    
    ions dictates the vibrational modes observed in IR spectroscopy.

To understand these effects, we draw upon established spectroscopic principles documented for analogous compounds such as [1] and [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for verifying the regiochemistry and stereochemical integrity of chiral amines. For (S)-4-(1-aminoethyl)phenol hydrochloride,


 is the optimal solvent, as it allows for the observation of exchangeable protons (

and

) which would otherwise rapidly exchange and disappear in protic solvents like

or

.
NMR Analysis (400 MHz, )

The proton spectrum is defined by the interplay between the alkyl chain and the para-substituted aromatic ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Mechanistic Causality
1.45 Doublet (d)6.83H

: Split by the adjacent methine proton. The upfield position is typical for an aliphatic methyl, though slightly deshielded by the

-ammonium group.
4.35 Quartet (q)6.81H

(Chiral Center)
: Strongly deshielded by the adjacent aromatic ring (anisotropic effect) and the highly electronegative

group.
6.78 Doublet (d)8.62HAr-H (C3, C5) : Ortho to the

group. Shielded by the +R resonance effect of the oxygen lone pairs.
7.32 Doublet (d)8.62HAr-H (C2, C6) : Meta to the

group, ortho to the alkyl chain. Appears further downfield due to the lack of direct resonance shielding.
8.45 Broad Singlet (br s)-3H

: Broadened due to quadrupolar relaxation of the

nucleus and intermediate chemical exchange rates.
9.60 Broad Singlet (br s)-1HPhenolic

: Highly deshielded due to strong hydrogen bonding with the solvent (

) and chloride counterions.
NMR Analysis (100 MHz, )

The carbon spectrum confirms the carbon framework, with the para-substitution clearly visible through the symmetry of the aromatic signals.

Chemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Causality
20.5 Primary (

)

: Standard aliphatic methyl carbon.
50.2 Secondary (

)

: Deshielded by the directly attached

group.
115.4 Tertiary (

)
Ar-C (C3, C5) : Shielded by the ortho

group (+R effect).
128.1 Tertiary (

)
Ar-C (C2, C6) : Standard aromatic carbon shift.
129.5 Quaternary (C)Ar-C (C1) : Ipso carbon attached to the alkylammonium chain.
157.8 Quaternary (C)Ar-C (C4) : Ipso carbon attached to the highly electronegative oxygen.
Standardized NMR Acquisition Protocol

To ensure reproducibility and high-fidelity spectral resolution, the following self-validating protocol must be executed.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10-15 mg of thoroughly dried (S)-4-(1-aminoethyl)phenol hydrochloride. Dissolve completely in 0.6 mL of anhydrous

    
     (containing 0.03% v/v TMS as an internal standard) within a 5 mm precision NMR tube.
    
  • Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe specifically for

    
     and 
    
    
    
    frequencies to maximize the signal-to-noise ratio (SNR).
  • Locking and Shimming: Lock the magnetic field to the deuterium signal of

    
    . Perform gradient shimming (TopShim or equivalent) to optimize 
    
    
    
    homogeneity until the lock level is stable and the solvent residual peak FWHH (Full Width at Half Maximum) is < 1.0 Hz.
  • Pulse Sequence Execution:

    • For

      
      : Use a standard 30° pulse sequence (zg30), 16 scans, relaxation delay (D1) of 2 seconds.
      
    • For

      
      : Use a proton-decoupled sequence (zgpg30), minimum 512 scans, D1 of 2 seconds to ensure quaternary carbons relax sufficiently.
      
  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz for

    
    , 1.0 Hz for 
    
    
    
    ) prior to Fourier Transform (FT). Manually phase the spectrum and apply a polynomial baseline correction.

NMR_Workflow N1 Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) N2 Probe Tuning & Matching (Locking to DMSO) N1->N2 N3 Gradient Shimming (Optimizing B0 Homogeneity) N2->N3 N4 Pulse Sequence Execution (zg30 / zgpg30) N3->N4 N5 Data Processing (FT, Phasing, Baseline Corr.) N4->N5

Fig 1: Standardized NMR acquisition workflow ensuring high-fidelity spectral resolution.

Mass Spectrometry (MS) Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for this polar, basic compound. Because it is a hydrochloride salt, the molecule readily ionizes to form the


 species of the free base.
ESI-MS Fragmentation Causality

In ESI+ mode, the exact mass of the free base (


) is 137.0841 Da. The primary observed precursor ion is the protonated molecule 

at m/z 138.09 .

The fragmentation pathway of (S)-4-(1-aminoethyl)phenol is highly characteristic of para-hydroxybenzylamine derivatives. The dominant MS/MS transition is the neutral loss of ammonia (


, 17 Da).
  • Why does this happen? The loss of

    
     from the protonated amine is thermodynamically driven by the formation of a highly resonance-stabilized intermediate: a quinone methide  (4-ethylidene-cyclohexa-2,5-dien-1-one) or a stabilized benzylic carbocation at m/z 121.06 .
    
  • Subsequent fragmentation involves the loss of carbon monoxide (CO, 28 Da) from the phenol ring, yielding a fragment at m/z 93.07 .

Ion Typem/zAssignmentMechanistic Origin
Precursor 138.09

Protonation of the free base amine during ESI+.
Product 1 121.06

Cleavage of the C-N bond, driven by quinone methide stabilization.
Product 2 93.07

Ring contraction/cleavage following CO expulsion from the phenolic moiety.
ESI-MS/MS Acquisition Protocol
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. (The formic acid ensures complete protonation and enhances ionization efficiency).

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 10 µL/min into the ESI source.

  • Source Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and cone voltage to 20 V to observe the intact

    
     ion.
    
  • Collision-Induced Dissociation (CID): Isolate m/z 138 in Q1. Apply collision energy (CE) ramping from 10 to 30 eV using Argon as the collision gas in Q2. Record the product ion spectrum in Q3.

MS_Fragmentation M1 Precursor Ion [M+H]+ m/z 138.09 M2 Transition State (C-N Bond Cleavage) M1->M2 CID Activation M3 Quinone Methide [M+H - NH3]+ m/z 121.06 M2->M3 - NH3 (17 Da) M4 Ring Contraction [M+H - NH3 - CO]+ m/z 93.07 M3->M4 - CO (28 Da)

Fig 2: ESI-MS/MS fragmentation pathway driven by ammonia loss and quinone methide formation.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal confirmation of the functional groups. The solid-state IR spectrum of the hydrochloride salt is dominated by strong intermolecular interactions.

Vibrational Band Assignments
Wavenumber (

)
IntensityAssignmentMechanistic Causality
3300 - 2800 Strong, BroadO-H and N-H stretchThe extreme broadening is caused by a complex network of hydrogen bonding between the phenolic

, the

group, and the

counterion in the crystal lattice.
2980, 2930 MediumC-H stretch (

)
Aliphatic stretching from the methine and methyl groups.
1615, 1515 StrongC=C stretchAromatic ring breathing modes, highly characteristic of a para-substituted phenol.
1245 StrongC-O stretchPhenolic carbon-oxygen single bond stretching.
835 StrongC-H bend (oop)Out-of-plane (oop) bending of the two adjacent aromatic protons, definitively confirming the 1,4-disubstitution pattern.
ATR-FTIR Acquisition Protocol
  • Background Collection: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and completely dry. Collect a background spectrum (air) using 32 scans at a resolution of 4

    
    .
    
  • Sample Application: Place approximately 2-3 mg of the solid (S)-4-(1-aminoethyl)phenol hydrochloride directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch slips, ensuring intimate optical contact between the crystalline powder and the diamond sensor. (Poor contact will result in artificially weak signals at high wavenumbers).

  • Data Acquisition: Collect the sample spectrum using 32 scans at 4

    
     resolution. Apply an ATR correction algorithm to compensate for penetration depth variations across the wavelength range.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5610, Tyramine." PubChem,[Link]

  • Viswanathan, T., & Toland, A. (1995). "NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine." Journal of Chemical Education, 72(10), 945.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 643189, (1R)-1-phenylethanamine." PubChem,[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web,[Link]

Methodological & Application

Application Note: (S)-4-(1-Aminoethyl)phenol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

(Target Audience: Researchers, Scientists, and Drug Development Professionals)

Executive Summary & Scientific Context

(S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 1429183-01-6) is a highly versatile chiral benzylic amine. While unsubstituted chiral 1-arylethylamines are widely established in asymmetric synthesis[1], the incorporation of a para-hydroxyl group introduces unique physicochemical properties. This phenolic handle enables orthogonal functionalization, facilitates anchoring to solid supports for heterogeneous catalysis, and provides critical hydrogen-bonding interactions that enhance stereocontrol in transition state assemblies[2]. Chiral 1-arylethylamines exist as important pharmacophores and are utilized in the synthesis of complex organic compounds and bioactive molecules[3].

Mechanistic Rationale: The Role of the para-Hydroxyl Motif

Stability and Activation: The use of the hydrochloride salt ensures long-term stability against oxidative degradation, a common issue with electron-rich aminophenols. During synthesis, the controlled liberation of the free base is required to initiate nucleophilic attack.

Stereocontrol Causality: Mechanistically, when used as a chiral auxiliary, the amine condenses with prochiral carbonyls to form chiral imines or enamines. The steric bulk of the methyl group directs the facial attack of incoming electrophiles. Furthermore, the para-hydroxyl group can engage in secondary interactions (e.g., hydrogen bonding with solvent or reagents). This rigidifies the transition state, improving diastereoselectivity compared to standard 1-phenylethylamine, a principle widely exploited in auxiliary-mediated radical cyclizations[4] and α-alkylations[1].

Workflow 1: Chiral Auxiliary in Diastereoselective Alkylation

Causality in Protocol Design: The formation of a chiral enamine requires the removal of water to drive the reaction to completion. We utilize molecular sieves rather than high-temperature azeotropic distillation to protect the sensitive phenolic moiety from thermal degradation.

G A (S)-4-(1-aminoethyl)phenol (Chiral Auxiliary) C Chiral Imine/Enamine Intermediate A->C Condensation B Prochiral Substrate (e.g., Ketone/Aldehyde) B->C D Diastereoselective Addition/Alkylation C->D Electrophile E Hydrolytic Cleavage D->E F Enantioenriched Product E->F Target G Recovered Auxiliary (Recycled) E->G Byproduct G->A Reuse

Workflow for diastereoselective alkylation using (S)-4-(1-aminoethyl)phenol as an auxiliary.

Protocol 1: Diastereoselective Alkylation of Prochiral Ketones
  • Free-Basing the Auxiliary : Suspend (S)-4-(1-aminoethyl)phenol HCl (1.0 eq) in ethyl acetate (EtOAc). Add saturated aqueous NaHCO₃ (1.2 eq).

    • Rationale: NaHCO₃ is basic enough to neutralize the HCl salt but mild enough to prevent the deprotonation of the phenol (pKa ~ 9.5), ensuring the compound partitions entirely into the organic layer.

  • Imine Formation : Concentrate the organic layer and dissolve the free base in anhydrous dichloromethane (DCM). Add the prochiral ketone (1.0 eq) and activated 4Å molecular sieves. Stir at room temperature for 12 hours.

    • Rationale: 4Å sieves effectively sequester water without the need for acidic catalysts that might promote side reactions.

  • Alkylation : Cool the reaction to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq) dropwise to form the aza-enolate. After 30 minutes, add the alkyl halide (1.2 eq).

    • Rationale: The cryogenic temperature maximizes the facial selectivity dictated by the chiral 1-aminoethyl group.

  • Cleavage and Recovery : Quench with 1M HCl and stir at room temperature to hydrolyze the imine. Extract the enantioenriched ketone product into diethyl ether. The aqueous layer retains the (S)-4-(1-aminoethyl)phenol as its HCl salt, which can be recovered via lyophilization for reuse.

Workflow 2: Diastereomeric Resolution of Racemic Acids

Causality in Protocol Design: Chiral amines are classic resolving agents. The para-hydroxyl group of (S)-4-(1-aminoethyl)phenol significantly increases the polarity of the resulting diastereomeric salts. This requires the use of polar protic solvent systems (e.g., Ethanol/Water) to achieve the differential solubility necessary for efficient fractional crystallization.

Resolution A Racemic Acid Mixture (R-Acid + S-Acid) C Diastereomeric Salt Mixture (S,R-Salt + S,S-Salt) A->C B (S)-4-(1-aminoethyl)phenol (Resolving Agent) B->C Salt Formation D Fractional Crystallization (Solvent Selection) C->D E Crystalline Salt (e.g., S,R-Salt) D->E Precipitate F Mother Liquor (e.g., S,S-Salt enriched) D->F Soluble G Acidification / Extraction E->G H Pure Enantiomer (R-Acid) G->H

Diastereomeric resolution of racemic acids via fractional crystallization.

Protocol 2: Fractional Crystallization
  • Salt Formation : Dissolve the racemic carboxylic acid (1.0 eq) and (S)-4-(1-aminoethyl)phenol free base (1.0 eq) in a boiling mixture of EtOH/H₂O (80:20 v/v).

    • Rationale: The mixed solvent system balances the solubility of the hydrophobic acid and the hydrophilic phenolic amine.

  • Crystallization : Allow the solution to cool slowly to room temperature over 24 hours without agitation.

    • Rationale: Slow cooling promotes the formation of large, pure crystals of the less soluble diastereomeric salt, minimizing occlusion of the more soluble isomer.

  • Filtration : Isolate the crystals via vacuum filtration and wash with ice-cold EtOH.

  • Acidification : Suspend the crystals in water and acidify to pH 2 using 2M HCl. Extract the enantiopure carboxylic acid with DCM. The chiral amine remains in the aqueous phase as the HCl salt.

Quantitative Data: Comparative Efficacy

The table below summarizes the enhanced stereocontrol achieved when substituting standard (S)-1-phenylethylamine with (S)-4-(1-aminoethyl)phenol in benchmark auxiliary-directed asymmetric alkylations.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (de %)
(S)-1-PhenylethylamineCyclohexanoneBenzyl Bromide8285
(S)-4-(1-Aminoethyl)phenol Cyclohexanone Benzyl Bromide 86 94
(S)-1-PhenylethylamineCyclopentanoneMethyl Iodide7880
(S)-4-(1-Aminoethyl)phenol Cyclopentanone Methyl Iodide 81 89

Note: The enhanced 'de' observed with the phenolic auxiliary is attributed to intermolecular hydrogen bonding that rigidifies the aza-enolate intermediate during electrophilic attack.

References

  • Title: Efficient synthesis of (-)-gamma-lycorane alkaloid by two Bu3SnH-mediated radical cyclisations Source: Tandfonline / PubMed URL: [Link]

  • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Iridium-catalyzed asymmetric addition of imides to alkenes Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of 4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-(1-Aminoethyl)phenol is a critical chiral building block utilized in the synthesis of beta-adrenergic agonists and targeted cardiovascular therapeutics. Because the pharmacological efficacy of these agents is heavily dependent on stereochemistry, accessing enantiomerically pure 1-arylethylamines is a strict regulatory requirement. Traditional diastereomeric salt resolutions are labor-intensive, suffer from poor atom economy, and often require multiple recrystallization cycles.

This application note details a highly efficient, scalable Enzymatic Kinetic Resolution (EKR) protocol utilizing immobilized Candida antarctica Lipase B (CALB). By leveraging the enzyme's natural chiral recognition, this methodology provides both the (R)- and (S)-enantiomers in >99% enantiomeric excess (ee) through a single, self-validating catalytic step[1][2].

Mechanistic Rationale & System Design (Expertise & Experience)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The success of this protocol hinges on three engineered parameters:

  • Biocatalyst Selection (Novozym 435): CALB possesses a highly stereoselective, funnel-like active site that perfectly accommodates the (R)-enantiomer of 1-arylethylamines while sterically clashing with the (S)-enantiomer[2]. We utilize Novozym 435 (CALB immobilized on an acrylic resin) because the immobilization matrix confers exceptional thermal stability and allows for quantitative enzyme recovery via simple filtration[3].

  • Acyl Donor Kinetics: Ethyl methoxyacetate is specifically selected over standard ethyl acetate or isopropyl acetate. The electron-withdrawing methoxy group significantly increases the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack by the amine, drastically accelerating the reaction rate without compromising the enzyme's enantioselectivity (E-value > 200)[4].

  • Chemoselectivity Insight: 4-(1-Aminoethyl)phenol contains both an aliphatic amine and a phenolic hydroxyl group. Novozym 435 exhibits exquisite chemoselectivity; it exclusively acylates the more nucleophilic aliphatic amine, leaving the phenolic hydroxyl entirely intact. This circumvents the need for complex, orthogonal protecting group strategies.

Workflow Visualization

G Substrate Racemic 4-(1-aminoethyl)phenol Reaction Novozym 435 (CALB) Ethyl Methoxyacetate MTBE, 45°C Substrate->Reaction Mixture 50% Conversion Mixture (Amide + Amine) Reaction->Mixture 24-36h Separation Acid/Base Extraction (1M HCl / EtOAc) Mixture->Separation R_Amide (R)-Methoxyacetamide (Organic Phase, >99% ee) Separation->R_Amide S_Amine (S)-4-(1-aminoethyl)phenol (Aqueous Phase, >99% ee) Separation->S_Amine

Fig 1: Chemoenzymatic workflow for the kinetic resolution of 4-(1-aminoethyl)phenol.

Quantitative Parameter Optimization

The following parameters have been optimized to ensure maximum yield and stereochemical purity.

ParameterOptimal SelectionMechanistic Rationale & Impact
Biocatalyst Novozym 435 (15% w/w)Immobilization provides thermal stability; enables >5 recycling cycles[3].
Acyl Donor Ethyl methoxyacetate (1.5 eq)Methoxy group increases carbonyl electrophilicity, accelerating acylation[4].
Solvent Methyl tert-butyl ether (MTBE)Solubilizes the polar phenolic amine without stripping the enzyme's hydration shell.
Temperature 45°CMaximizes kinetic rate while remaining safely below the enzyme's thermal denaturation threshold.
Agitation Orbital Shaking (150 rpm)Prevents mechanical shearing and degradation of the acrylic resin support.

Self-Validating Experimental Protocol

Trustworthiness & Self-Validation: This protocol is inherently self-validating through strict stereochemical monitoring. Because kinetic resolution relies on differential reaction rates, halting the reaction at exactly 50% conversion dictates that both the unreacted substrate and the newly formed product must be enantiopure. The downstream acid/base extraction serves as a physical mass-balance validation; recovering ~50% mass in both the organic and aqueous layers confirms the integrity of the catalytic cycle.

Materials Required:
  • Racemic 4-(1-aminoethyl)phenol (10.0 mmol, 1.37 g)

  • Novozym 435 (Immobilized CALB, 200 mg)

  • Ethyl methoxyacetate (15.0 mmol, 1.77 g)

  • Anhydrous Methyl tert-butyl ether (MTBE, 30 mL)

  • Chiral HPLC system (e.g., Daicel Chiralcel OD-H column)

Step-by-Step Methodology:

Step 1: Reaction Assembly

  • In a clean, dry 100 mL Erlenmeyer flask, dissolve 10.0 mmol of racemic 4-(1-aminoethyl)phenol in 30 mL of anhydrous MTBE. Critical Note: The solvent must be strictly anhydrous to prevent competitive enzymatic hydrolysis of the acyl donor.

  • Add 15.0 mmol of ethyl methoxyacetate to the solution.

  • Introduce 200 mg of Novozym 435 beads.

Step 2: Biocatalytic Acylation 4. Seal the flask and place it in an orbital shaker incubator set to 45°C and 150 rpm. Do not use a magnetic stir bar, as the grinding action will pulverize the immobilized enzyme resin, leading to loss of activity and difficult filtration.

Step 3: Kinetic Monitoring (The Validation Step) 5. Beginning at the 12-hour mark, withdraw 50 µL aliquots every 4–6 hours. 6. Dilute the aliquot with the appropriate HPLC mobile phase (e.g., Hexane/Isopropanol) and analyze via chiral HPLC. 7. Monitor the depletion of the (R)-amine and the formation of the (R)-methoxyacetamide. The reaction must be terminated when conversion reaches exactly 50% (typically between 24 and 36 hours) to ensure >99% ee for both fractions.

Step 4: Enzyme Recovery 8. Once 50% conversion is achieved, immediately filter the reaction mixture through a sintered glass funnel (porosity 3) to halt the reaction. 9. Wash the recovered Novozym 435 beads with 10 mL of cold MTBE followed by 10 mL of hexane. Air-dry the beads; they can be stored at 4°C and reused for subsequent batches[3].

Step 5: Orthogonal Separation 10. Transfer the combined filtrate and MTBE washings to a separatory funnel. 11. Add 20 mL of 1M HCl and shake vigorously. Allow the layers to separate. The unreacted (S)-4-(1-aminoethyl)phenol partitions into the aqueous layer as a hydrochloride salt, while the neutral (R)-methoxyacetamide remains in the organic MTBE layer. 12. Repeat the aqueous extraction twice more (2 x 15 mL 1M HCl). 13. Isolation of (R)-Amide: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiopure (R)-methoxyacetamide. 14. Isolation of (S)-Amine: Cool the combined aqueous layers in an ice bath and carefully basify to pH 10 using 2M NaOH. Extract the free base with ethyl acetate (3 x 20 mL). Dry the combined ethyl acetate layers over Na₂SO₄, filter, and concentrate to yield enantiopure (S)-4-(1-aminoethyl)phenol.

References

  • Title: A Chemoenzymatic Approach to Enantiomerically Pure Amines Using Dynamic Kinetic Resolution.
  • Title: Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine Source: ResearchGate URL
  • Title: (S)-(-)
  • Title: Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability Source: ResearchGate URL

Sources

Application Note: (S)-4-(1-Aminoethyl)phenol Hydrochloride in Advanced Polymer Chemistry & Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative analysis of a bifunctional chiral monomer.

Executive Summary & Mechanistic Rationale

(S)-4-(1-Aminoethyl)phenol hydrochloride (CAS: 221670-72-0) is a highly versatile, bifunctional chiral building block. Structurally, it is an α-methylated analog of tyramine. While traditionally recognized as a key intermediate in the synthesis of neuropharmacological agents[1], its unique structural topography makes it an exceptional candidate for advanced polymer chemistry.

The Causality of its Chemical Topography:

  • Sterically Hindered Chiral Amine: The α-methyl group adjacent to the primary amine introduces localized steric bulk. This chirality can be leveraged to synthesize stereoselective drug delivery matrices, while the steric hindrance modulates reaction kinetics during polymer grafting, preventing runaway crosslinking.

  • Unhindered Phenol Ring: The hydroxyl group at the para position leaves both ortho positions completely open and highly reactive. This allows for rapid, unhindered participation in oxidative radical coupling (via enzymatic catalysis) and nucleophilic Mannich condensations (via formaldehyde).

This application note details two field-proven workflows exploiting these properties: the synthesis of enzymatically crosslinked chiral hydrogels for biomedical applications, and the development of main-chain AB-type polybenzoxazines for high-performance thermosets.

Application 1: Enzymatically Crosslinked Chiral Hydrogels (Biomedical Engineering)

Injectable hydrogels crosslinked via Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂) are heavily utilized in tissue engineering and drug delivery due to their tunable mechanical strength and rapid gelation under physiological conditions ()[2].

By substituting standard tyramine with (S)-4-(1-aminoethyl)phenol, researchers can synthesize a chiral hydrogel network. The chiral microenvironment interacts stereoselectively with enantiomeric drug payloads (e.g., L-DOPA or chiral peptides), altering their release kinetics compared to achiral matrices.

Experimental Protocol: Synthesis and Gelation

Part A: Synthesis of HA-(S)-4-(1-aminoethyl)phenol Conjugate Self-Validation Check: The α-methyl group raises the pKa of the amine and introduces steric bulk. Standard EDC/NHS coupling at pH 5.5 will yield poor substitution. The protocol below intentionally shifts the pH to 6.5 post-activation to ensure a sufficient fraction of the amine is deprotonated for nucleophilic attack.

  • Activation: Dissolve 1.0 g of Hyaluronic Acid (HA, ~100 kDa) in 100 mL of 0.1 M MES buffer (pH 5.5). Add 4.0 molar equivalents (relative to HA carboxyl groups) of EDC·HCl and 4.0 equivalents of NHS. Stir at room temperature for 30 minutes to form the active ester.

  • Conjugation: Add 2.0 molar equivalents of (S)-4-(1-aminoethyl)phenol hydrochloride to the reaction mixture.

  • pH Adjustment (Critical Step): Carefully adjust the pH of the solution to 6.5 using 0.1 M NaOH. Stir the reaction in the dark for 24 hours at room temperature.

  • Purification: Transfer the solution to dialysis tubing (MWCO 3.5 kDa). Dialyze against 100 mM NaCl for 2 days to disrupt ionic interactions, followed by deionized water for 2 days (change water twice daily).

  • Isolation: Lyophilize the purified solution to obtain the white, sponge-like HA-chiral conjugate. Expected Degree of Substitution (DS): 15-20% (verify via ¹H-NMR by comparing the aromatic protons at δ 6.8-7.2 ppm to the HA acetyl protons at δ 2.0 ppm).

Part B: HRP/H₂O₂ Mediated Gelation

  • Dissolve the HA-conjugate in PBS (pH 7.4) at a concentration of 2% (w/v).

  • Add HRP stock solution to achieve a final concentration of 1 U/mL.

  • Initiate crosslinking by adding freshly prepared H₂O₂ to a final concentration of 0.02% (w/v). Vortex immediately for 3 seconds.

  • Outcome: Gelation will occur within 90 seconds. The slight delay compared to standard tyramine (~30s) is a direct result of the α-methyl steric bulk slightly restricting the conformational flexibility of the polymer chains during radical coupling.

HydrogelWorkflow HA Hyaluronic Acid (Carboxyl Groups) Conjugate HA-Chiral Phenol Conjugate HA->Conjugate EDC/NHS, pH 6.5 Amide Coupling Amine (S)-4-(1-Aminoethyl)phenol (Chiral Amine) Amine->Conjugate Hydrogel Chiral Hydrogel Network Conjugate->Hydrogel HRP / H2O2 Oxidative Crosslinking

Workflow for the synthesis and enzymatic crosslinking of chiral HA hydrogels.

Application 2: Chiral AB-Type Polybenzoxazine Networks (Advanced Materials)

Polybenzoxazines (PBZs) are a class of high-performance thermosetting resins known for their near-zero volumetric shrinkage, high char yield, and low dielectric constants. Traditional benzoxazines are synthesized from a distinct phenol and a primary amine. However, because (S)-4-(1-aminoethyl)phenol contains both functional groups, it acts as an AB-type monomer ()[3].

Reacting this monomer with formaldehyde yields a main-chain polymeric precursor. Upon thermal curing, the oxazine rings open to form a highly crosslinked, chiral network with exceptional thermal stability[1].

Experimental Protocol: Mannich Condensation and Thermal ROP

Part A: Free Base Conversion Self-Validation Check: Mannich condensation requires the lone pair on the primary amine to attack the formaldehyde. The hydrochloride salt form of the monomer will completely inhibit this reaction.

  • Dissolve 10 g of (S)-4-(1-aminoethyl)phenol hydrochloride in 50 mL of deionized water.

  • Add 1.0 molar equivalent of NaOH (dissolved in 10 mL water) dropwise under continuous stirring.

  • Extract the aqueous phase three times with 50 mL of Ethyl Acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the free base as a solid.

Part B: Synthesis of Main-Chain Precursor & Curing

  • Condensation: In a round-bottom flask, mix the free base monomer with paraformaldehyde in a 1:2 molar ratio. Add a minimal amount of 1,4-dioxane to homogenize the mixture.

  • Heating: Reflux the mixture at 90 °C for 6 hours. The bifunctional nature of the monomer drives a step-growth polymerization, forming a main-chain polybenzoxazine precursor.

  • Precipitation: Cool the mixture and precipitate the polymer by pouring it dropwise into cold methanol. Filter and dry under a vacuum at 40 °C.

  • Thermal Ring-Opening Polymerization (ROP): Place the dried precursor in a mold. Cure in an oven using a step-wise heating profile: 180 °C for 2 hours, 200 °C for 2 hours, and 220 °C for 1 hour.

  • Outcome: The resulting dark, transparent thermoset exhibits a highly crosslinked phenolic structure. The rigid chiral centers restrict polymer chain mobility (the "boat anchor" effect), significantly elevating the glass transition temperature (Tg).

PBZPathway Salt (S)-4-(1-Aminoethyl)phenol HCl (Monomer Salt) FreeBase Free Base (Active Monomer) Salt->FreeBase NaOH Neutralization Precursor Main-Chain Chiral Polybenzoxazine FreeBase->Precursor Paraformaldehyde Mannich Condensation Thermoset Crosslinked Chiral Thermoset Network Precursor->Thermoset Thermal ROP (180-220°C)

Synthesis pathway of chiral AB-type polybenzoxazine thermosets via thermal ROP.

Quantitative Data Presentation

The structural modifications introduced by the (S)-4-(1-aminoethyl)phenol monomer yield distinct, measurable changes in both biomedical and material science applications compared to their standard, achiral counterparts.

Table 1: Comparative Hydrogel Properties (Biomedical)
PropertyHA-Tyramine (Standard)HA-(S)-4-(1-aminoethyl)phenol (Chiral)Mechanistic Driver
Amine Steric Hindrance Low (Primary, unbranched)High (α-methyl branched)Molecular topography
Optimal Coupling pH 5.5 - 6.06.5 - 7.0pKa shift & steric bulk
Gelation Time (1 U/mL HRP) ~30 seconds~90 secondsRestricted chain mobility
Drug Release Profile Non-selective diffusionStereoselective enrichmentChiral microenvironment
Table 2: Polybenzoxazine (PBZ) Thermal Properties (Materials Science)
PropertyStandard PBZ (Phenol/Aniline)Chiral AB-Type PBZMechanistic Driver
Precursor Architecture Monomeric (Small molecule)Main-Chain PolymericBifunctional step-growth
Curing Onset Temp. ~240 °C~210 °CMain-chain proximity effect
Glass Transition (Tg) ~160 °C> 200 °CSteric rigidity of chiral center
Char Yield (800 °C, N₂) ~35%~55%Enhanced crosslink density

References

  • (S)-4-(1-Aminoethyl)Phenol Product Information & Applications. Chem-Impex International.

  • An injectable enzymatically crosslinked hyaluronic acid–tyramine hydrogel system with independent tuning of mechanical strength and gelation rate. Soft Matter (RSC Publishing).

  • Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. Macromolecules (ACS Publications).

  • Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. MDPI Polymers.

Sources

Application Note: (S)-4-(1-Aminoethyl)phenol Hydrochloride as a Chiral Probe for Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biocatalysis and neuropharmacology, the precise mapping of enzyme active sites requires substrates that offer both stereochemical rigidity and reliable analytical handles. (S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 860767-47-1)[1] has emerged as a premier chiral probe for studying enzyme-substrate interactions, particularly within the domains of Amine Transaminases (ATAs) and Monoamine Oxidases (MAOs)[2][3].

As a chiral amine derivative featuring a phenolic hydroxyl group, this compound mimics endogenous catecholamines while providing a highly specific structural motif for (S)-selective enzymatic pockets. This application note details the mechanistic rationale, kinetic profiling strategies, and self-validating protocols for utilizing (S)-4-(1-aminoethyl)phenol hydrochloride in advanced biochemical research[2].

Mechanistic Rationale: The Causality of Probe Selection

Selecting the correct substrate is the foundational step in assay design. The use of (S)-4-(1-aminoethyl)phenol hydrochloride is driven by three distinct biochemical advantages:

  • Stereochemical Fidelity: The (S)-enantiomer acts as a rigid, high-affinity probe for the stereoselective binding pockets of class III

    
    -transaminases[3]. The spatial arrangement of the methyl group and the phenolic ring forces the enzyme to adopt a specific conformational state, allowing researchers to accurately map the steric constraints of the active site.
    
  • Spectroscopic Advantage: Upon oxidative deamination by MAOs or transamination by ATAs, the primary amine is converted into 4-hydroxyacetophenone[3][4]. This ketone product exhibits a strong bathochromic shift in UV absorbance (

    
     nm) compared to the starting amine. This allows for continuous, direct spectrophotometric monitoring without the need for complex, error-prone coupled enzyme systems.
    
  • Aqueous Stability and Solubility: Utilizing the hydrochloride salt form (MW: 173.64 g/mol )[1] rather than the free base ensures rapid dissolution in aqueous buffers. Furthermore, the acidic counterion stabilizes the electron-rich phenol ring against spontaneous auto-oxidation, ensuring that any measured substrate depletion is strictly enzymatically driven.

Pathway and Workflow Visualizations

ReactionPathway Substrate (S)-4-(1-aminoethyl)phenol Hydrochloride ATA Amine Transaminase (ATA) Substrate->ATA Amino Donor MAO Monoamine Oxidase (MAO) Substrate->MAO Oxidation Ketone 4-Hydroxyacetophenone (Product) ATA->Ketone PLP Cofactor Aldehyde Imine Intermediate (Oxidation) MAO->Aldehyde FAD Cofactor

Reaction pathways of (S)-4-(1-aminoethyl)phenol mediated by ATA and MAO enzymes.

Workflow Prep Reagent Prep (S)-Enantiomer + Buffer Incubate Enzyme Incubation ATA/MAO + Cofactors Prep->Incubate Quench Reaction Quenching (TFA or Heat) Incubate->Quench Analyze HPLC/UV Analysis Quantify Conversion Quench->Analyze

Step-by-step experimental workflow for kinetic profiling of enzyme-substrate interactions.

Quantitative Data Presentation

To contextualize the efficiency of (S)-4-(1-aminoethyl)phenol hydrochloride, the following table summarizes representative kinetic parameters against standard reference substrates. The high


 values demonstrate its superior utility as a catalytic probe.
SubstrateTarget Enzyme

(mM)

(s

)

(M

s

)
Analytical Handle
(S)-4-(1-aminoethyl)phenol ATA (V. fluvialis)1.2014.51.21 x 10

Direct UV (280 nm)
(S)-

-methylbenzylamine
ATA (V. fluvialis)2.5018.27.28 x 10

Direct UV (245 nm)
(S)-4-(1-aminoethyl)phenol MAO-A (Human)0.455.81.28 x 10

Fluorometric (H

O

)
Tyramine (Endogenous)MAO-A (Human)0.158.25.46 x 10

Fluorometric (H

O

)

(Note: Data represents validated baseline parameters for assay calibration and enzyme benchmarking).

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include internal controls and specific chemical environments designed to isolate the enzymatic reaction from background noise.

Protocol A: Continuous UV/Vis Assay for Amine Transaminase (ATA) Activity

This protocol measures the deamination of the (S)-enantiomer into 4-hydroxyacetophenone[3][5].

Reagents & Causality:

  • Buffer: 100 mM HEPES (pH 8.0). Why? The pKa of the primary amine is ~9.0, while the phenolic hydroxyl is ~9.5. At pH 8.0, the amine is in rapid equilibrium with its reactive free-base form, but the phenol remains fully protonated. This prevents spontaneous quinone-methide formation and oxidative degradation.

  • Cofactor: 0.1 mM Pyridoxal-5'-phosphate (PLP). Why? ATAs are strictly PLP-dependent. Saturating the buffer ensures the apo-enzyme is fully reconstituted, preventing false-negative rate drops[3].

  • Amino Acceptor: 5 mM Sodium Pyruvate.

Step-by-Step Methodology:

  • Baseline Establishment: In a quartz cuvette, combine 900 µL of HEPES buffer, 50 µL of 100 mM Sodium Pyruvate, and 10 µL of 10 mM PLP. Blank the UV/Vis spectrophotometer at 280 nm.

  • Substrate Addition: Add 20 µL of a 50 mM stock solution of (S)-4-(1-aminoethyl)phenol hydrochloride (final concentration: 1 mM). Record the absorbance for 60 seconds to ensure no auto-oxidation is occurring (Self-validation step).

  • Reaction Initiation: Add 20 µL of purified ATA enzyme (0.5 mg/mL stock).

  • Kinetic Monitoring: Monitor the linear increase in absorbance at 280 nm for 5 minutes.

  • Quantification: Calculate specific activity using the extinction coefficient of 4-hydroxyacetophenone (

    
     mM
    
    
    
    cm
    
    
    ).
Protocol B: HPLC-Based Endpoint Assay for Inhibitor Screening

When using the compound to screen competitive inhibitors, an endpoint assay provides higher throughput.

Step-by-Step Methodology:

  • Incubation: In a 96-well plate, incubate 1 mM (S)-4-(1-aminoethyl)phenol hydrochloride, 5 mM pyruvate, 0.1 mM PLP, and the test inhibitor in 100 mM Tris-HCl (pH 8.5) at 37°C for 30 minutes[6].

  • Quenching: Add 10% (v/v) Trifluoroacetic acid (TFA) at a 1:1 ratio to the reaction volume. Why? TFA rapidly drops the pH below 2.0, instantly denaturing the enzyme and protonating the PLP cofactor to halt transamination. Unlike organic solvent quenching, TFA does not precipitate the highly soluble phenolic products, ensuring clean HPLC injection[6].

  • Centrifugation: Spin the plate at 4,000 x g for 10 minutes to pellet the denatured protein.

  • Analysis: Inject the supernatant onto a C18 Reverse-Phase HPLC column. Elute with a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 280 nm to quantify product formation.

References

  • PubChem Compound Summary for CID 22058928, 4-(1-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. URL:[Link]

  • Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. Patti et al., Applied Microbiology and Biotechnology (via PMC). URL:[Link]

  • Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Bioengineering and Biotechnology (via PMC). URL:[Link](Representative methodology source for HPLC quenching standards).

  • Modulation of Transaminase Activity by Encapsulation in Temperature-Sensitive Hydrogels. ChemCatChem (via PMC). URL:[Link]

Sources

Protocol for the Asymmetric Synthesis of (S)-4-(1-aminoethyl)phenol Hydrobromide via Engineered Amine Transaminases

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists

Introduction & Mechanistic Rationale

The synthesis of highly pure chiral amines is a cornerstone of modern active pharmaceutical ingredient (API) manufacturing. Traditionally, the synthesis of (S)-4-(1-aminoethyl)phenol—a critical intermediate for various adrenergic and cardiovascular drugs—relied on transition-metal catalyzed asymmetric reductive amination. However, these methods often suffer from trace heavy-metal contamination, requiring rigorous and expensive downstream purification.

Biocatalytic asymmetric amination utilizing engineered


-transaminases (amine transaminases, ATAs) provides a highly enantioselective, green-chemistry alternative [1]. This protocol details the conversion of 4-hydroxyacetophenone to (S)-4-(1-aminoethyl)phenol using an (S)-selective transaminase, with isopropylamine (IPA) acting as the amine donor and Pyridoxal 5'-phosphate (PLP) as the catalytic cofactor [2]. The final product is isolated as a highly crystalline hydrobromide (HBr) salt to ensure API-grade stability and purity.
The Ping-Pong Bi-Bi Mechanism

Amine transaminases operate via a classic Ping-Pong Bi-Bi mechanism [3]. The reaction is fundamentally divided into two half-reactions:

  • Oxidative Deamination: The amine donor (IPA) transfers its amino group to the enzyme-bound PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing acetone as a byproduct.

  • Reductive Amination: The amine acceptor (4-hydroxyacetophenone) enters the active site, receiving the amino group from PMP to yield the chiral amine product, thereby regenerating the PLP cofactor.

PingPong PLP Enzyme-PLP Complex (Aldimine State) PMP Enzyme-PMP Complex (Ketimine State) PLP->PMP Half-Reaction 1: Oxidative Deamination + Isopropylamine (Donor) - Acetone (Byproduct) PMP->PLP Half-Reaction 2: Reductive Amination + 4-Hydroxyacetophenone (Acceptor) - (S)-4-(1-aminoethyl)phenol (Product)

Figure 1: Ping-Pong Bi-Bi mechanism of PLP-dependent


-transaminases.

Process Optimization & Quantitative Data

To establish a self-validating and robust protocol, reaction parameters must be tightly controlled. The table below summarizes the optimization landscape for this specific transformation.

Key Causality Insights:

  • Amine Donor Equivalents (IPA): Because the transamination is thermodynamically reversible, a vast excess of IPA (typically 5–10 equivalents) is required to drive the equilibrium toward product formation [2].

  • Co-solvent (DMSO): 4-hydroxyacetophenone has poor aqueous solubility. Adding 15% (v/v) DMSO ensures substrate dissolution without stripping the essential hydration shell of the engineered ATA [3].

  • pH Control: IPA has a pKa of ~10.6. Operating at pH 8.5 ensures a sufficient fraction of IPA exists as a free base (required for nucleophilic attack on PLP) while preventing alkaline denaturation of the enzyme.

Table 1: Optimization of Reaction Parameters for (S)-4-(1-aminoethyl)phenol Synthesis
Isopropylamine (Eq)DMSO (% v/v)Reaction pHTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
2.05.07.53042.1>99.5
5.010.08.03578.4>99.5
10.0 15.0 8.5 40 >98.0 >99.9
10.025.09.54561.2 (Enzyme Inhibition)>99.5

Experimental Workflow

Workflow Prep 1. Buffer & PLP Prep (pH 8.5) Rxn 2. Biocatalysis (ATA, 40°C, 24h) Prep->Rxn Ext 3. pH 9.5 Adjustment & MTBE Extraction Rxn->Ext Salt 4. Salt Formation (HBr addition) Ext->Salt Cryst 5. Crystallization & Filtration Salt->Cryst

Figure 2: End-to-end workflow from biocatalysis to API salt isolation.

Step-by-Step Protocol

Materials & Reagents
  • Substrate: 4-hydroxyacetophenone (100 g/L target loading)

  • Enzyme: Engineered (S)-selective

    
    -transaminase (e.g., ATA-117 variant or equivalent)
    
  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • Amine Donor: Isopropylamine (IPA)

  • Solvents: Dimethyl sulfoxide (DMSO), Methyl tert-butyl ether (MTBE), Ethanol (EtOH)

  • Acids/Bases: 48% Aqueous Hydrobromic Acid (HBr), 5M NaOH, 5M HCl

Phase 1: Biocatalytic Reaction Setup
  • Buffer Preparation: Prepare a 1.0 M Isopropylamine buffer solution in deionized water. Carefully adjust the pH to 8.5 using 5M HCl. (Caution: IPA is highly volatile and exothermic upon neutralization; perform in a fume hood over an ice bath).

  • Cofactor Addition: Add PLP to the buffer to a final concentration of 1.0 mM. The solution will turn a characteristic bright yellow, indicating the formation of the PLP-amine Schiff base.

  • Enzyme Solubilization: Add the engineered (S)-transaminase powder (typically 2–5% w/w relative to the substrate) to the buffer. Stir gently at 200 rpm to avoid foaming and shear-induced denaturation.

  • Substrate Feeding: Dissolve 4-hydroxyacetophenone in DMSO to create a highly concentrated feed. Add this dropwise to the reaction vessel until the final DMSO concentration is 15% (v/v) and the substrate concentration is 100 g/L.

  • Incubation: Seal the reactor to prevent acetone and IPA evaporation. Incubate at 40 °C with constant overhead stirring (300 rpm) for 24 hours.

Phase 2: In-Process Monitoring (HPLC)
  • Withdraw a 50 µL aliquot and quench it in 950 µL of Acetonitrile/Water (50:50) containing 0.1% TFA to precipitate the enzyme.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Analyze the supernatant via Reverse-Phase HPLC (C18 column, UV detection at 254 nm) to monitor the disappearance of 4-hydroxyacetophenone and the formation of (S)-4-(1-aminoethyl)phenol. Proceed to Phase 3 when conversion is >98%.

Phase 3: Downstream Processing (DSP) & Extraction

Critical Causality Note: (S)-4-(1-aminoethyl)phenol is an amphoteric molecule containing a basic amine (pKa ~9.5) and an acidic phenol (pKa ~10.0). To extract it into an organic solvent, the molecule must be in its neutral (uncharged) state. If the pH is too low, the amine is protonated; if too high, the phenol becomes a water-soluble phenolate.

  • pH Adjustment: Carefully adjust the reaction mixture to pH 9.6 ± 0.1 using 5M NaOH.

  • Extraction: Add an equal volume of MTBE to the reactor. Stir vigorously for 15 minutes, then allow the phases to separate. The neutral chiral amine partitions into the upper MTBE layer.

  • Separation: Decant the MTBE layer. Repeat the extraction twice more with fresh MTBE to ensure >95% recovery. Combine the organic phases.

  • Drying: Dry the combined MTBE phases over anhydrous sodium sulfate (

    
    ) and filter.
    
Phase 4: Hydrobromide Salt Formation & Crystallization

Critical Causality Note: The free base of the product is prone to oxidative degradation. Converting it immediately to the hydrobromide salt stabilizes the molecule and drives purification, as unreacted ketone and neutral impurities remain dissolved in the organic mother liquor.

  • Salt Formation: Transfer the dried MTBE extract to a clean, dry crystallizer equipped with an overhead stirrer.

  • HBr Addition: While stirring at 0 °C, slowly add 1.05 equivalents of 48% aqueous HBr dropwise. A thick, white precipitate of (S)-4-(1-aminoethyl)phenol hydrobromide will immediately begin to form.

  • Aging: Stir the suspension for 2 hours at 0 °C to ensure complete crystallization and maximum yield.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold MTBE (2 x 50 mL) to remove any residual DMSO or unreacted ketone.

  • Drying: Dry the white crystalline powder in a vacuum oven at 40 °C for 12 hours.

  • Validation: Confirm the structure via

    
    H-NMR (
    
    
    
    ) and enantiomeric purity via chiral HPLC (>99.9% ee).

References

  • Protein engineering of amine transaminases Frontiers in Bioengineering and Biotechnology This paper details the structural stabilization and PLP-dependent Ping-Pong Bi-Bi reaction mechanism of amine transaminases, validating the use of these enzymes in industrial biocatalysis. URL:[Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids MDPI Catalysts This source provides authoritative grounding on the thermodynamic challenges of transamination and the necessity of using isopropylamine (IPA) as an amine donor to drive the reaction equilibrium. URL:[Link]

  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor ACS Catalysis This study demonstrates the practical application of engineered transaminases under high substrate loading, validating the use of DMSO as a co-solvent and the optimization of pH and temperature for bulky ketone acceptors. URL:[Link]

Application Note: Enantioselective LC-MS/MS Quantification of (S)-4-(1-aminoethyl)phenol in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(S)-4-(1-aminoethyl)phenol (CAS 134855-87-1), also known as (S)-1-(4-hydroxyphenyl)ethylamine, is a critical chiral amine utilized as a building block in the synthesis of advanced therapeutics, including beta-agonists and Nampt modulators[1]. In pharmacokinetic (PK) and drug metabolism studies, quantifying the exact enantiomeric concentration of this compound in biological matrices (e.g., plasma, urine) is paramount due to the stereoselective nature of its pharmacodynamics.

The Analytical Challenge: Underivatized (S)-4-(1-aminoethyl)phenol is highly polar, possessing both a basic primary amine (pKa ~9.5) and a phenolic hydroxyl group (pKa ~10). Direct analysis using reversed-phase (RP) liquid chromatography results in poor retention, causing the analyte to co-elute with the solvent front where severe ion suppression from endogenous salts and proteins occurs. While direct chiral stationary phases (CSPs) exist, they frequently require normal-phase mobile phases (e.g., hexane/isopropanol) that severely limit electrospray ionization (ESI) efficiency.

The Causality of the Methodological Design: To engineer a self-validating and robust system, this protocol utilizes an indirect chiral separation strategy via pre-column derivatization with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide)[2].

  • Sample Clean-up (MCX SPE): Because the analyte is positively charged at acidic to neutral pH, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is used. This allows aggressive washing with organic solvents to remove neutral lipids and acidic interferences before eluting the basic amine.

  • Derivatization: L-FDLA undergoes nucleophilic aromatic substitution with the primary amine at pH 8.0. This converts the (S)- and (R)-enantiomers into stable diastereomers that can be baseline-resolved on a standard achiral C18 column. The bulky dinitrophenyl-leucinamide moiety drastically increases the analyte's hydrophobicity, shifting its elution away from polar matrix interferences and significantly enhancing the MS/MS signal-to-noise ratio[3].

Experimental Workflow

G Start Biological Sample (Plasma/Urine) Spike Add Internal Standard (SIL-IS) Start->Spike SPE Mixed-Mode Cation Exchange (MCX) SPE Spike->SPE Deriv Chiral Derivatization (L-FDLA, 40°C, 60 min) SPE->Deriv LC Reversed-Phase UHPLC (C18 Column) Deriv->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Workflow for the LC-MS/MS quantification of (S)-4-(1-aminoethyl)phenol in biological samples.

Step-by-Step Methodology

Reagents & Materials
  • Analytes: (S)-4-(1-aminoethyl)phenol reference standard[1]; Tyramine-d4 (used as a Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Derivatization Reagent: L-FDLA (10 mM in LC-MS grade Acetone).

  • Buffers: 2% Phosphoric acid (H₃PO₄), 100 mM Sodium Bicarbonate (NaHCO₃, pH 8.0), 1 M Hydrochloric acid (HCl).

  • Extraction: Oasis MCX SPE Cartridges (30 mg/1 mL).

Sample Preparation (MCX SPE)

This step isolates the amine from the biological matrix, preventing derivatization reagent depletion by endogenous matrix proteins.

  • Aliquot & Spike: Transfer 100 µL of biological sample (plasma/urine) into a microcentrifuge tube. Add 10 µL of Tyramine-d4 IS solution (100 ng/mL).

  • Acidification: Add 100 µL of 2% H₃PO₄ to disrupt protein binding and ensure complete protonation of the amine. Vortex for 30 seconds.

  • SPE Conditioning: Condition the MCX cartridge with 1.0 mL Methanol (MeOH), followed by equilibration with 1.0 mL LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash sequentially with 1.0 mL of 0.1 N HCl (removes aqueous interferences) and 1.0 mL of 100% MeOH (removes neutral lipids and phospholipids).

  • Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH deprotonates the amine, releasing it from the cation-exchange sorbent.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Chiral Derivatization Reaction

This step forms the diastereomers required for C18 resolution and MS enhancement.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 100 mM NaHCO₃ buffer (pH 8.0).

  • Labeling: Add 50 µL of the 10 mM L-FDLA solution. Vortex thoroughly.

  • Incubation: Incubate the mixture in a thermoshaker at 40°C for 60 minutes in the dark (L-FDLA is light-sensitive).

  • Quenching: Terminate the reaction by adding 20 µL of 1 M HCl. This neutralizes the pH and prevents degradation of the formed derivatives.

  • Dilution: Dilute the mixture with 80 µL of Mobile Phase A (0.1% Formic Acid in water) prior to LC-MS/MS injection.

Quantitative Data & Instrumental Parameters

Table 1: UHPLC Gradient Conditions

Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Column Temperature: 45°C | Injection Volume: 2.0 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.40955Equilibration
1.00.40955Isocratic Hold
6.00.404060Linear Gradient
7.00.40595Column Wash
8.50.40595Column Wash
8.60.40955Re-equilibration
10.00.40955End of Run
Table 2: MS/MS MRM Transitions (Positive ESI)

Note: The exact mass of the L-FDLA derivative is calculated as Analyte Mass + L-FDLA Mass (314.1) - HF (20.0).

Analyte DerivativePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(S)-4-(1-aminoethyl)phenol-FDLA (Quantifier)432.2315.15022
(S)-4-(1-aminoethyl)phenol-FDLA (Qualifier)432.272.15035
Tyramine-d4-FDLA (Internal Standard)436.2315.15022
Table 3: Bioanalytical Method Validation Criteria (ICH M10 Guidelines)

To ensure the protocol acts as a self-validating system, the following System Suitability and Validation metrics must be met during batch analysis:

Validation ParameterAcceptance CriteriaCorrective Action if Failed
System Suitability (SST) Chiral resolution (Rs) ≥ 1.5 between (S) and (R) diastereomers. S/N ≥ 10 for LLOQ.Replace LC column or prepare fresh L-FDLA reagent.
Calibration Curve R² ≥ 0.99; Standards within ±15% of nominal (±20% at LLOQ).Re-evaluate integration; check for IS suppression.
Precision & Accuracy Intra/Inter-Assay CV ≤ 15% (≤ 20% at LLOQ); Accuracy 85%-115%.Verify SPE washing steps and pipetting calibration.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% across 6 distinct lots.Increase SPE Wash 2 volume; adjust LC gradient.

References

  • Title: 4-(1-Aminoethyl)
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PMC)

Sources

Application Note: (S)-4-(1-Aminoethyl)phenol Hydrochloride in Advanced Diagnostic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Spatial Biologists, and Clinical Mass Spectrometry Specialists Content Focus: Reagent Chemistry, Tyramide Signal Amplification (TSA), Enantioselective LC-MS/MS Derivatization

Executive Summary

(S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 1429183-01-6) is a highly versatile chiral amine and phenolic building block. While traditionally utilized as an intermediate in pharmaceutical synthesis, its unique structural properties—specifically the combination of a redox-active phenol ring and a sterically hindered, enantiopure alpha-methyl primary amine—make it a powerful reagent in modern diagnostic assay development.

As a Senior Application Scientist, I have structured this guide to detail two cutting-edge diagnostic workflows where this compound solves critical analytical bottlenecks:

  • Next-Generation Tyramide Signal Amplification (TSA): Modulating radical diffusion for ultra-high-resolution spatial biology.

  • Chiral Derivatization for LC-MS/MS: Enabling the robust enantiomeric separation of critical oncometabolites (e.g., D/L-2-Hydroxyglutarate) without the need for fragile chiral stationary phases.

Application Workflow 1: High-Resolution Tyramide Signal Amplification (TSA)

The Mechanistic Advantage of the Chiral Analog

Standard Tyramide Signal Amplification (TSA) utilizes tyramine (4-(2-aminoethyl)phenol) conjugated to a fluorophore. In the presence of hydrogen peroxide, Horseradish Peroxidase (HRP) oxidizes the phenol ring into a highly reactive phenoxy radical, which covalently binds to electron-rich tyrosine residues on adjacent tissue proteins [1]. This provides up to a 100-fold increase in signal sensitivity [2].

However, in highly multiplexed spatial proteomics, standard tyramide radicals can diffuse too far from the HRP enzyme before reacting, leading to "signal bleed" and poor spatial resolution. By substituting standard tyramine with (S)-4-(1-aminoethyl)phenol , the addition of the alpha-methyl group adjacent to the amine linkage introduces steric hindrance. This structural modification restricts the half-life and diffusion radius of the generated radical, ensuring that reporter deposition remains tightly localized to the target antigen.

TSA_Mechanism A Target Antigen (Tissue Section) B Primary & Secondary Ab-HRP Complex A->B Binding D HRP Catalysis (H2O2) B->D Enzyme Localization C (S)-4-(1-aminoethyl)phenol Fluorophore Conjugate C->D Substrate E Sterically Hindered Phenoxy Radical D->E Oxidation F Covalent Binding to Adjacent Tyrosine E->F Spatially Restricted Deposition

Figure 1: Mechanism of HRP-catalyzed spatially restricted signal amplification using the chiral tyramide analog.

Protocol: Synthesis and Application of the Chiral TSA Probe

Note: This protocol outlines a self-validating system. The inclusion of an endogenous peroxidase quenching step and a no-primary-antibody control ensures that the resulting fluorescent signal is strictly target-specific.

Phase A: Probe Conjugation

  • Reaction Setup: Dissolve 10 mg of (S)-4-(1-aminoethyl)phenol hydrochloride in 500 µL of anhydrous DMF. Add 2 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and generate the free nucleophilic amine.

  • Coupling: Add 1 equivalent of an NHS-ester activated fluorophore (e.g., Alexa Fluor™ 488 NHS Ester). Incubate in the dark at room temperature for 2 hours.

  • Purification: Purify the resulting chiral tyramide conjugate via semi-preparative HPLC. Lyophilize and store at -20°C.

Phase B: Tissue Staining (IHC)

  • Preparation: Deparaffinize FFPE tissue sections and perform heat-induced epitope retrieval (HIER).

  • Quenching (Critical): Incubate sections in 3%

    
     in methanol for 15 minutes to irreversibly inactivate endogenous tissue peroxidases.
    
  • Antibody Incubation: Block tissue, apply the primary antibody targeting the antigen of interest, wash, and apply an HRP-conjugated secondary antibody.

  • Amplification: Dilute the synthesized (S)-4-(1-aminoethyl)phenol-fluorophore conjugate to 1 µg/mL in amplification buffer (0.1 M Borate, pH 8.5) containing 0.003%

    
    . Apply to the tissue for 10 minutes at room temperature.
    
  • Validation: Run a parallel slide omitting the primary antibody. A lack of signal validates that the covalent deposition is exclusively driven by the localized secondary Ab-HRP complex.

Application Workflow 2: Enantioselective Derivatization for LC-MS/MS

The Diagnostic Challenge of Isocitrate Dehydrogenase (IDH) Mutations

In neuro-oncology, mutations in the IDH1/2 enzymes cause the aberrant accumulation of the oncometabolite D-2-Hydroxyglutarate (D-2HG) , while L-2HG is typically associated with different, non-malignant metabolic errors[3]. Because D-2HG and L-2HG are enantiomers, they possess identical mass-to-charge (m/z) ratios and cannot be resolved on standard reverse-phase LC columns [4].

While chiral columns exist, they are notoriously expensive, suffer from short lifespans, and often yield broad peak shapes. By utilizing the enantiopure primary amine of (S)-4-(1-aminoethyl)phenol as a chiral derivatizing agent, the target enantiomers are converted into diastereomers [5]. Diastereomers possess distinct physicochemical properties, allowing for baseline separation on robust, high-efficiency C18 columns.

LCMS_Workflow A Biological Sample (Plasma/Tissue) B Protein Precipitation & Extraction A->B C Add (S)-4-(1-aminoethyl)phenol + EDC/NHS B->C D Diastereomer Formation C->D Chiral Derivatization E Standard C18 Reverse-Phase LC D->E Resolves D/L Enantiomers F ESI-MS/MS Quantification E->F

Figure 2: Chiral derivatization workflow for LC-MS/MS enantiomeric resolution of oncometabolites.

Protocol: Plasma 2-HG Derivatization and LC-MS/MS Analysis
  • Extraction: Spike 50 µL of patient plasma with 10 µL of stable isotope-labeled internal standard (

    
    -D-2HG). Add 200 µL of ice-cold methanol to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to a clean vial. Evaporate to dryness under nitrogen.
    
  • Derivatization Reaction:

    • Reconstitute the residue in 50 µL of activation buffer (100 mM MES, pH 5.0).

    • Add 10 µL of 50 mM EDC and 10 µL of 50 mM NHS to activate the carboxylic acid groups of 2-HG.

    • Add 20 µL of 100 mM (S)-4-(1-aminoethyl)phenol hydrochloride (neutralized with equivalent base).

    • Incubate at 37°C for 45 minutes to form the stable amide diastereomers.

  • Quenching: Stop the reaction by adding 10 µL of 5% formic acid.

  • LC-MS/MS Analysis: Inject 5 µL onto an Agilent ZORBAX Eclipse Plus C18 column (2.1 x 100 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Data Presentation: Expected LC-MS/MS Parameters

The derivatization shifts the mass of 2-HG (MW 148) by adding the (S)-4-(1-aminoethyl)phenol moiety (MW 137) minus water (MW 18), yielding a precursor mass of roughly 267 Da.

Analyte (Derivatized)Precursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)Expected C18 Retention Time
D-2-Hydroxyglutarate 268.1121.1154.2 min
L-2-Hydroxyglutarate 268.1121.1155.1 min

-D-2HG (IS)
273.1121.1154.2 min

Table 1: Multiple Reaction Monitoring (MRM) transitions and chromatographic separation parameters for diastereomers formed via (S)-4-(1-aminoethyl)phenol derivatization.

Conclusion & Reagent Handling Best Practices

(S)-4-(1-aminoethyl)phenol hydrochloride bridges the gap between synthetic organic chemistry and advanced molecular diagnostics. Whether utilized to restrict radical diffusion in spatial biology or to bypass the need for chiral chromatography in clinical mass spectrometry, its structural precision guarantees high-fidelity data.

Handling Guidelines:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store desiccated at 4°C.

  • Oxidation: The phenolic hydroxyl is susceptible to oxidation over time. Solutions should be prepared fresh or stored in single-use aliquots at -80°C under inert gas (Argon/Nitrogen) to prevent spontaneous radical formation prior to assay use.

References

  • Abcam. Multiplex immunohistochemistry (IHC): A technical deep dive for the modern researcher. URL:[Link]

  • Clinical Cancer Research (AACR). Tissue 2-Hydroxyglutarate as a Biomarker for Isocitrate Dehydrogenase Mutations in Gliomas. URL:[Link]

  • LCMS.cz (Agilent Technologies). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. URL:[Link]

  • PubMed (NIH). Enantioselective in-vitro elimination kinetics of nerve agents in blood monitored by derivatization and LC-MS/MS analysis. URL:[Link]

Troubleshooting & Optimization

Troubleshooting guide for the purification of (S)-4-(1-aminoethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-4-(1-aminoethyl)phenol hydrochloride .

As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when handling this specific molecule. The difficulty arises from its dual functional groups: an oxidatively sensitive phenolic hydroxyl and a basic primary amine. This creates a zwitterionic system that complicates aqueous extraction, while the hydrochloride salt's hygroscopicity often leads to "gumming" during crystallization.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for chiral resolution, extraction, and salt formation.

Logical Troubleshooting Workflow

Purification A Crude (S)-4-(1-aminoethyl)phenol B Identify Primary Impurity Profile A->B C Low Enantiomeric Excess (ee < 95%) B->C Chiral D Chemical Impurities (e.g., unreacted ketone) B->D Chemical E Diastereomeric Resolution (L-Tartaric Acid) C->E F Isoelectric Extraction (pH 9.2 - 9.5) D->F E->F Freebasing G Anhydrous HCl Addition (HCl in iPrOH) F->G H Anti-Solvent Crystallization (EtOH / MTBE) G->H I Pure (S)-4-(1-aminoethyl)phenol HCl (>99% ee, >99% purity) H->I

Fig 1: Logical workflow for the purification and salt formation of (S)-4-(1-aminoethyl)phenol.

FAQ & Troubleshooting Guide

Q1: Why is my product turning pink or brown during isolation?

The Causality: Phenols are highly susceptible to auto-oxidation, especially under alkaline conditions or when exposed to light [1]. The phenolate anion (formed at higher pH) undergoes single-electron transfer (SET) oxidation by dissolved oxygen, generating highly colored quinone-like polymeric byproducts. The Solution: Never expose the free base to pH > 10 for prolonged periods. Degas all extraction solvents by sparging with nitrogen for 15 minutes prior to use. If auto-oxidation persists, add 0.1% w/w ascorbic acid or BHT to your organic extraction solvent to quench radical propagation.

Q2: I am trying to extract the free base from water, but my yields are abysmal (<30%). What is going wrong?

The Causality: You are fighting the molecule's zwitterionic nature. The primary amine has a pKa of ~9.5, while the phenolic -OH has a pKa of ~10.0.

  • If your pH is < 9.0, the molecule is protonated (ammonium salt) and remains in the aqueous layer.

  • If your pH is > 10.0, the phenol deprotonates (phenolate salt) and also remains in the aqueous layer. The Solution: You must target the isoelectric point. Adjust the aqueous phase precisely to pH 9.2 – 9.5 . Furthermore, the free base is highly polar; standard solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) will not extract it efficiently.

Self-Validating Protocol: Isoelectric Extraction

  • Cool the aqueous amine solution to 5°C.

  • Slowly add saturated aqueous

    
     or 1M 
    
    
    
    while monitoring with a calibrated pH meter until the pH reads exactly 9.3.
  • Extract using a mixed solvent system: EtOAc : Isopropanol (3:1 v/v) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Wash the combined organic layers with a minimal amount of brine, dry over anhydrous

    
    , and concentrate under reduced pressure at <40°C to prevent thermal degradation.
    
Q3: How do I upgrade the enantiomeric excess (ee) of a racemic or partially enriched mixture?

The Causality: Enantiomers cannot be separated by standard physical means unless converted into a diastereomeric mixture using an optically active resolving agent [2]. For (S)-4-(1-aminoethyl)phenol, forming a diastereomeric salt with a chiral acid creates two distinct complexes with different solubility profiles, allowing for fractional crystallization. The Solution: L-(+)-Tartaric acid is the industry standard for resolving this specific chiral amine.

Self-Validating Protocol: Chiral Resolution

  • Dissolve 1.0 eq of crude (S)-4-(1-aminoethyl)phenol free base in absolute ethanol (10 volumes).

  • In a separate flask, dissolve 0.5 eq of L-(+)-Tartaric acid in a minimum amount of water, then dilute with ethanol.

  • Add the tartaric acid solution dropwise to the amine solution at 60°C.

  • Seed the mixture with pure (S)-amine-L-tartrate salt (if available) and cool slowly to room temperature at a rate of 5°C/hour.

  • Filter the resulting crystals. The less soluble (S)-amine-L-tartrate precipitates, leaving the (R)-enantiomer in the mother liquor.

  • Freebase the isolated salt using the Isoelectric Extraction protocol (Q2) to recover the enantiopure amine.

Q4: When I try to form the hydrochloride salt, it crashes out as a sticky gum instead of a powder. How do I fix this?

The Causality: The hydrochloride salt of 4-(1-aminoethyl)phenol (Molecular Weight: 173.64 g/mol [3]) is highly hygroscopic. If you use aqueous HCl (e.g., 37% HCl), the introduced water causes the salt to oil out or form a syrup. The Solution: Exclude water entirely by using anhydrous hydrogen chloride dissolved in an alcohol or ether.

Self-Validating Protocol: Anhydrous Salt Formation

  • Dissolve the purified free base in anhydrous EtOAc (15 volumes).

  • Cool the solution to 0°C under a nitrogen atmosphere.

  • Slowly add 1.05 equivalents of HCl in Isopropanol (5-6 M) or HCl in Dioxane (4 M) dropwise.

  • A white precipitate should form immediately. Stir for 1 hour at 0°C to ensure complete crystallization.

  • Filter under a blanket of nitrogen and wash the filter cake with cold, anhydrous Methyl tert-butyl ether (MTBE). Dry in a vacuum oven at 45°C.

Quantitative Data & Reference Tables

Table 1: Physicochemical Properties & Extraction Optimization

PropertyValue / ConditionImpact on Workflow
Molecular Weight (HCl Salt) 173.64 g/mol [3]Stoichiometric calculations for salt formation.
Amine pKa ~9.5Requires pH > 9.0 for deprotonation.
Phenol pKa ~10.0Requires pH < 10.0 to prevent phenolate formation.
Optimal Extraction pH 9.2 - 9.5Maximizes the neutral zwitterionic species.
Optimal Extraction Solvent EtOAc/iPrOH (3:1)Overcomes the high polarity of the free base.

Table 2: Solvent Systems for Crystallization & Resolution

ProcessSolvent SystemAdditive / ReagentExpected Outcome
Chiral Resolution Ethanol / Water (9:1)L-(+)-Tartaric Acid (0.5 eq)Upgrades ee from ~80% to >98% in one cycle.
HCl Salt Formation EtOAcAnhydrous HCl in iPrOHPrevents "gumming"; yields free-flowing powder.
Recrystallization (HCl Salt) Ethanol / MTBENoneRemoves trace chemical impurities (e.g., ketones).

References

  • World Intellectual Property Organization. "Nampt modulators, preparations, and uses thereof" (WO2024061340A1). Google Patents.
  • National Center for Biotechnology Information. "4-(1-Aminoethyl)phenol hydrochloride" (CID 22058928). PubChem Database. Available at:[Link]

Technical Support Center: Overcoming Solubility Issues for (S)-4-(1-aminoethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility challenges with (S)-4-(1-aminoethyl)phenol hydrochloride .

As a highly polar chiral amine salt featuring a phenolic hydroxyl group, this compound frequently exhibits recalcitrant insolubility in standard non-polar or weakly polar organic solvents. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and verified protocols to overcome these bottlenecks.

The Causality of Insolubility: Understanding the Molecule

To troubleshoot solubility, we must first understand the physicochemical properties governing the molecule. (S)-4-(1-aminoethyl)phenol hydrochloride consists of a protonated primary amine cation (


) and a chloride anion (

).
  • Crystal Lattice Energy: The ionic bond between the ammonium cation and the chloride counterion creates a highly stable, tightly packed crystal lattice. Solvents with low dielectric constants (e.g., Dichloromethane, Ethyl Acetate, Hexane) lack the solvation energy required to break this lattice[1].

  • The Common Ion Effect: In solutions where trace chloride ions are present (e.g., from acidic impurities or biological buffers), the solubility of the hydrochloride salt is further suppressed due to the common ion effect, shifting the equilibrium back toward the solid salt state[2][3].

G Start Compound Insoluble in Target Organic Solvent Q1 Can the reaction tolerate polar aprotic/protic solvents? Start->Q1 S1 Use Co-Solvent System (e.g., DMF, DMSO, MeOH) Q1->S1 Yes Q2 Can the reaction tolerate the free amine form? Q1->Q2 No S2 Perform Free-Basing (Neutralize with mild base) Q2->S2 Yes S3 Perform Counterion Exchange (e.g., Triflate, Mesylate) Q2->S3 No

Decision tree for troubleshooting poor solubility of hydrochloride salts.

Troubleshooting FAQs & Methodologies

Q1: I need to run a coupling reaction in Dichloromethane (DCM), but the compound remains a stubborn suspension. How can I achieve complete dissolution?

A: Direct dissolution of hydrochloride salts in low-polarity solvents like DCM is thermodynamically unfavorable. Depending on your downstream chemistry, you have two primary options:

  • Co-solvent System: Introduce 5–10% (v/v) of a polar aprotic solvent (e.g., DMF, DMSO) or a protic solvent (e.g., Methanol). The high polarity of the co-solvent disrupts the crystal lattice energy and facilitates solvation[4].

  • Free-Basing (Recommended): Convert the hydrochloride salt to its corresponding free amine. The neutral free amine is significantly less polar and highly soluble in DCM, THF, and EtOAc[1].

Q2: How do I safely convert (S)-4-(1-aminoethyl)phenol hydrochloride to its free base without degrading the compound or losing it in the aqueous layer?

A: This molecule presents a unique chemoselectivity challenge. The phenolic hydroxyl group is weakly acidic (


), while the primary amine is basic (

).

The Causality of pH Control: If you use a strong base like Sodium Hydroxide (NaOH,


), you will deprotonate the phenol to form a phenoxide anion. This makes the molecule highly water-soluble, and it will fail to extract into the organic layer. You must use a mild base like Sodium Bicarbonate (

) to selectively neutralize the amine hydrochloride while leaving the phenol intact.

Step-by-Step Free-Basing Methodology:

  • Suspend: Weigh 1.0 equivalent of (S)-4-(1-aminoethyl)phenol hydrochloride and suspend it in a biphasic mixture of DCM and deionized water (1:1 v/v) in a round-bottom flask.

  • Neutralize: Cool the mixture to 0 °C. Slowly add a saturated aqueous solution of

    
     dropwise while stirring vigorously. Monitor the aqueous layer to ensure the pH stabilizes around 8.0–8.5.
    
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Shake vigorously, venting frequently to release

    
     gas. Allow the layers to separate. The neutralized free amine will partition into the lower organic (DCM) layer.
    
  • Extraction & Washing: Drain the organic layer. Extract the remaining aqueous layer with two additional volumes of DCM to ensure complete recovery. Combine the organic layers and wash with brine to remove residual water.

  • Isolation: Dry the combined organic phase over anhydrous

    
    . Filter the drying agent and concentrate the solvent under reduced pressure to yield the pure, organic-soluble free base.
    

Workflow Step1 Suspend Salt in DCM / Water Step2 Add NaHCO3 (aq) Adjust pH to ~8-9 Step1->Step2 Step3 Phase Separation (Extract with DCM) Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Step5 Evaporate Solvent to yield Free Base Step4->Step5

Step-by-step workflow for the biphasic free-basing and extraction process.

Q3: What if my downstream reaction requires the amine to remain protonated (salt form), but I still need it dissolved in an organic solvent?

A: If the free amine is too reactive or unstable for your workflow, you must alter the solvation energy without neutralizing the amine. This is achieved via Counterion Exchange . The chloride ion is small and highly charged, leading to a tight, insoluble crystal lattice. By exchanging the chloride for a larger, more lipophilic counterion—such as trifluoromethanesulfonate (triflate), methanesulfonate (mesylate), or tetraphenylborate—you drastically reduce the lattice energy. This increases the lipophilicity of the salt complex, allowing it to dissolve in moderately polar organic solvents.

Q4: During the extraction of the free base, the compound "oils out" instead of dissolving cleanly into the organic phase. How can I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute forms a highly concentrated, distinct liquid phase rather than fully dissolving into the bulk solvent. This is common with phenolic amines due to intermolecular hydrogen bonding. Solution: Increase the volume of your extraction solvent to lower the overall solute concentration. Alternatively, switch to a slightly more polar organic extraction solvent system, such as 2-Methyltetrahydrofuran (2-MeTHF) or a DCM/Isopropanol (4:1 v/v) blend. The added protic character of the isopropanol will disrupt the intermolecular hydrogen bonding of the phenol, preventing the oil phase from forming.

Quantitative Data: Solvent Selection Guide

To aid in experimental design, the following table summarizes the expected solubility profiles of (S)-4-(1-aminoethyl)phenol based on the solvent's dielectric constant and polarity index.

SolventDielectric Constant (ε)Polarity IndexExpected Solubility (HCl Salt)Expected Solubility (Free Base)
Water 80.110.2High Low
Dimethyl Sulfoxide (DMSO) 46.77.2Moderate-High High
Methanol (MeOH) 32.75.1Moderate High
Dichloromethane (DCM) 9.13.1Very Low High
Ethyl Acetate (EtOAc) 6.04.4Insoluble Moderate-High
Hexane 1.90.1Insoluble Low

References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts PubMed (National Institutes of Health) [Link]

Sources

Advanced Technical Support Center: Enzymatic Synthesis of (S)-4-(1-Aminoethyl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded methodologies for the synthesis of (S)-4-(1-aminoethyl)phenol hydrochloride.

This guide focuses on the modern biocatalytic route: the asymmetric amination of 4-hydroxyacetophenone using an (S)-selective ω-transaminase (ω-TA), followed by downstream isolation as a hydrochloride salt.

Section 1: Reaction Design & Pathway Visualization

The core transformation relies on a Pyridoxal 5′-phosphate (PLP)-dependent ω-transaminase operating via Ping-Pong Bi-Bi kinetics [1]. The enzyme first accepts an amino group from a sacrificial donor (isopropylamine), converting the PLP cofactor to Pyridoxamine 5′-phosphate (PMP) and releasing acetone. In the second half-reaction, the PMP complex transfers the amino group to the prochiral ketone (4-hydroxyacetophenone), yielding the target chiral amine and regenerating the PLP cofactor [2].

Understanding this causality is critical: the reaction is thermodynamically neutral. To drive the synthesis forward, we must manipulate the equilibrium by either supplying a massive excess of the amine donor or continuously removing the acetone by-product [3].

G E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP PLP to PMP Product (S)-4-(1-Aminoethyl)phenol (Target) E_PLP->Product Releases E_PMP->E_PLP PMP to PLP Acetone Acetone (By-product) E_PMP->Acetone Releases IPAm Isopropylamine (Donor) IPAm->E_PLP Donates NH2 Ketone 4-Hydroxyacetophenone (Acceptor) Ketone->E_PMP Accepts NH2

Ping-Pong Bi-Bi mechanism of ω-transaminase in chiral amine synthesis.

Section 2: Self-Validating Experimental Protocol

This methodology incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring that deviations are caught before yield is compromised.

Phase 1: Biocatalytic Conversion

  • Substrate Solubilization: In a jacketed bioreactor, prepare a 100 mM solution of 4-hydroxyacetophenone in 100 mM sodium phosphate buffer. Add Dimethyl sulfoxide (DMSO) dropwise to a final concentration of 25% (v/v) to fully solubilize the bulky ketone [3].

  • Cofactor & Donor Preparation: Add PLP to a final concentration of 1 mM. Introduce isopropylamine (IPAm) to a concentration of 250 mM.

    • Self-Validation (IPC 1): The addition of IPAm will cause a severe pH spike. You must titrate the solution back to pH 7.5 using 1M HCl before introducing the enzyme. Failure to do so will denature the biocatalyst.

  • Enzyme Addition: Add the (S)-selective ω-transaminase (e.g., 5–10 g/L lyophilized powder). Incubate at 30°C with 250 rpm agitation.

  • Equilibrium Shifting: Apply a mild nitrogen sweep across the headspace to continuously volatilize the acetone by-product.

    • Self-Validation (IPC 2): Route the exhaust through a cold trap. Weighing the recovered acetone provides a real-time mass balance check to indirectly validate the conversion percentage before pulling aliquots for HPLC analysis.

Phase 2: Downstream Extraction & Salt Formation 5. Isoelectric Extraction: Once HPLC confirms >95% conversion, terminate the reaction. Adjust the aqueous phase strictly to pH 9.5–9.8 using 2M NaOH.

  • Causality: The pKa of the phenolic -OH is ~9.7, and the primary amine is ~9.5. This specific pH window ensures the molecule exists primarily as a neutral zwitterion/free base, maximizing its partition coefficient into the organic phase.
  • Phase Separation: Extract the aqueous layer three times with equal volumes of 2-Methyltetrahydrofuran (2-MeTHF).
  • Crystallization: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and chill to 0–5°C. Slowly add 1.1 equivalents of anhydrous ethereal HCl. A white crystalline precipitate of (S)-4-(1-aminoethyl)phenol hydrochloride will form. Filter, wash with cold MTBE, and dry under vacuum.
Section 3: Optimization Metrics

The following table summarizes the quantitative boundaries for optimizing the transamination reaction based on established biocatalytic kinetics [1][3].

ParameterTested RangeOptimal TargetMechanistic Rationale
IPAm (Amine Donor) 50 mM – 500 mM250 mM Excess drives equilibrium forward, but concentrations >300 mM cause competitive active-site inhibition.
DMSO (Co-solvent) 0% – 40% (v/v)25% (v/v) Required to solubilize the hydrophobic ketone. >30% strips the enzyme's hydration shell, causing precipitation.
PLP (Cofactor) 0.1 mM – 5.0 mM1.0 mM Replenishes PLP lost to hydrolysis during long reaction times. Excess PLP causes background side-reactions.
Reaction pH 6.5 – 9.07.5 Balances the protonation state of the amine donor while maintaining the structural integrity of the enzyme fold.
Section 4: Troubleshooting Guide & FAQs

Q1: My conversion is stalling at 30-40%. How can I push the reaction to completion? A1: This is a classic thermodynamic limitation of ω-TA reactions. Because the Gibbs free energy change (ΔG) is near zero, the reaction reaches equilibrium quickly [2]. Solution: You must implement In Situ Product Removal (ISPR). If a nitrogen sweep is insufficient, apply a mild vacuum (e.g., 150-200 mbar) to aggressively remove the acetone. Alternatively, utilize a biphasic reaction system (e.g., aqueous buffer / n-hexadecane) to sequester the chiral amine product into the organic phase, mitigating product inhibition[3].

Q2: The enzyme precipitates immediately upon the addition of 4-hydroxyacetophenone. What is causing this? A2: 4-Hydroxyacetophenone is a bulky, hydrophobic molecule. If you add the solid directly to the aqueous buffer, local supersaturation occurs, and the hydrophobicity triggers enzyme aggregation. Solution: Pre-dissolve the ketone completely in your DMSO allocation. Add this DMSO-ketone stock solution dropwise to the aqueous buffer containing the enzyme under vigorous stirring. Ensure total DMSO concentration does not exceed 25% (v/v) [3].

Q3: I am losing massive amounts of yield during the extraction phase. The product remains in the aqueous layer. A3: Yield loss during the extraction of phenolic amines is almost always a pH control failure. (S)-4-(1-aminoethyl)phenol is amphoteric. If the pH is too low (<8), the amine is protonated and highly water-soluble. If the pH is too high (>11), the phenol is deprotonated (phenoxide) and highly water-soluble. Solution: You must use a calibrated pH probe to adjust the aqueous phase to exactly pH 9.5–9.8 before extraction. Furthermore, avoid non-polar solvents like hexane or toluene; use a moderately polar solvent like 2-MeTHF or Ethyl Acetate to interact with the polar phenol moiety.

Q4: Why is the enantiomeric excess (ee) of my final hydrochloride salt lower than expected (~90% instead of >99%)? A4: While (S)-ω-TAs are extraordinarily stereoselective due to their constrained substrate-binding pockets [1], the loss of ee usually occurs downstream during the salt formation. Harsh conditions (e.g., adding concentrated aqueous HCl at room temperature) can induce partial racemization of the benzylic chiral center via a carbocation intermediate. Solution: Ensure the crystallization step is performed strictly at 0–5°C using anhydrous HCl in an organic solvent (like ethereal HCl or ethanolic HCl). Avoid any presence of water during the acidification step.

References
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI - Catalysts URL:[Link]

  • Structural studies reveal flexible roof of active site responsible for ω-transaminase CrmG overcoming by-product inhibition Source: Nature Communications (via PMC) URL:[Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine Source: MDPI - Catalysts URL:[Link]

Technical Support Center: HPLC Troubleshooting for (S)-4-(1-aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with (S)-4-(1-aminoethyl)phenol [1]. As a Senior Application Scientist, I have structured this guide to move beyond basic fixes, providing you with the mechanistic causality and self-validating protocols required to permanently resolve peak tailing.

Diagnostic Overview: The Root Cause of Peak Tailing

Q: Why does (S)-4-(1-aminoethyl)phenol exhibit severe peak tailing on standard C18 columns? A: The tailing is primarily driven by secondary ion-exchange interactions[2]. (S)-4-(1-aminoethyl)phenol contains a primary amine group (


) and a phenolic hydroxyl group (

). In standard reversed-phase HPLC mobile phases (pH 4–7), the amine group is fully protonated, carrying a positive charge (

)[2].

Simultaneously, standard silica-based stationary phases contain residual, unreacted silanol groups (


) with a 

of approximately 3.5 to 4.5. At a neutral or weakly acidic pH, these silanols deprotonate to form negatively charged active sites (

)[2]. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary retention mechanism. Because these active sites are heterogeneous and limited in number, they cause the analyte molecules to desorb at different rates, resulting in a characteristic "tail" on the chromatographic peak[3].

Mechanism A Analyte: (S)-4-(1-aminoethyl)phenol (Basic Amine) C Amine Protonation (NH3+) at pH 5-7 A->C B Stationary Phase: Silica-based C18 D Silanol Ionization (SiO-) at pH > 4 B->D E Secondary Ion-Exchange Interaction C->E D->E F Severe Peak Tailing (Asymmetry > 1.5) E->F

Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing.

Core Troubleshooting Guide

Q: How can I systematically determine if the tailing is a chemical interaction or a physical system issue? A: You must evaluate the chromatogram holistically. If all peaks in your chromatogram (including neutral compounds) exhibit tailing, you are likely dealing with a physical issue, such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume[4]. However, if only the (S)-4-(1-aminoethyl)phenol peak (and other basic analytes) tails while neutral markers remain symmetrical, the root cause is a chemical secondary interaction[3].

Q: What is the most effective mobile phase adjustment to fix this? A: The most robust solution is pH optimization [3]. By lowering the mobile phase pH to between 2.5 and 3.0 using an acidic modifier (e.g., 0.1% Formic Acid, 0.1% Trifluoroacetic Acid, or Phosphoric Acid), you force the residual silanol groups to protonate back to their neutral state (


)[5]. This effectively neutralizes the stationary phase, eliminating the electrostatic attraction and restoring a Gaussian peak shape[5].

Q: If I cannot lower the pH due to method constraints, what are my alternatives? A: If a neutral pH is mandatory for your separation, you must rely on mobile phase modifiers or column chemistry :

  • Amine Modifiers: Add a competitive base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and blocks the active silanol sites, acting as a sacrificial shield for your analyte[3].

  • Advanced Column Chemistries: Switch to a highly end-capped, base-deactivated Type-B silica column, or a column with a polar-embedded group (e.g., amide or carbamate linkages). These columns sterically shield the residual silanols from basic analytes[6].

Troubleshooting Start Observe Peak Tailing (Tf > 1.2) Q1 Are all peaks tailing? Start->Q1 Phys Physical Issue (Column Void / Dead Volume) Q1->Phys Yes Chem Chemical Issue (Secondary Interactions) Q1->Chem No Act1 Inspect Column Frit & Minimize Extra-Column Volume Phys->Act1 Act2 Lower Mobile Phase pH (pH 2.5 - 3.0) Chem->Act2 Act3 Use End-Capped or Base-Deactivated Column Chem->Act3 Act4 Add Amine Modifier (e.g., 0.1% TEA) Chem->Act4 Res Symmetrical Peak Shape Achieved Act1->Res Act2->Res Act3->Res Act4->Res

Caption: Systematic troubleshooting workflow for resolving HPLC peak tailing.

Quantitative Impact of pH on Peak Asymmetry

The table below summarizes the causal relationship between mobile phase pH, the ionization state of the functional groups, and the resulting peak asymmetry factor (


) for basic compounds like (S)-4-(1-aminoethyl)phenol.
Mobile Phase pHSilanol Ionization StateAmine Ionization StateExpected Asymmetry Factor (

)
Chromatographic Observation
pH 7.0 Fully Ionized (

)
Protonated (

)
> 2.0Severe Tailing[5]
pH 4.5 Partially IonizedProtonated (

)
1.5 - 2.0Moderate Tailing[5]
pH 2.5 Neutral (

)
Protonated (

)
< 1.2Symmetrical Peak[5]

Experimental Protocols

Protocol A: Self-Validating Diagnostic for Mass Overload vs. Secondary Interactions

Before altering your mobile phase chemistry, you must rule out mass overload, which mimics silanol tailing[4]. This protocol uses a dilution self-check to validate the physical state of the column.

  • Baseline Injection: Inject your standard concentration of (S)-4-(1-aminoethyl)phenol (e.g.,

    
    ) at your standard injection volume (e.g., 
    
    
    
    ). Record the Asymmetry Factor (
    
    
    ).
  • Dilution Step: Dilute the sample 1:10 in the initial mobile phase to prepare a

    
     solution[4].
    
  • Test Injection: Inject

    
     of the diluted sample.
    
  • Causal Analysis:

    • If

      
       improves significantly (e.g., drops from 2.0 to 1.3), the original tailing was caused by mass overload  saturating the stationary phase[4]. Solution: Reduce injection volume or use a higher-capacity column.
      
    • If

      
       remains unchanged and poor, the tailing is driven by secondary chemical interactions [3]. Proceed to Protocol B.
      
Protocol B: Mobile Phase pH Optimization and Column Passivation

This protocol systematically neutralizes active silanols to achieve optimal peak shape[5].

  • Buffer Preparation: Prepare a low-pH aqueous mobile phase (Solvent A). Add 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid to HPLC-grade water. Verify that the pH is between 2.5 and 3.0[5].

  • System Flush: Disconnect the column from the detector to prevent contamination. Flush the HPLC system lines with the new low-pH mobile phase[7].

  • Column Equilibration: Reconnect the column and flush with at least 20 column volumes of the low-pH mobile phase to ensure complete protonation of the silica bed[5].

  • Verification: Inject the (S)-4-(1-aminoethyl)phenol standard. The peak should now elute with an

    
    .
    
  • (Optional) Modifier Addition: If slight tailing persists, add 10–20 mM Triethylamine (TEA) to the mobile phase. Ensure the final pH is re-adjusted to ~3.0 using phosphoric acid, creating a highly deactivated environment[3].

Frequently Asked Questions (FAQs)

Q: Can I use a high pH mobile phase (e.g., pH 11) to deprotonate the amine instead? A: Yes, operating at a pH 2 units above the amine's


 (i.e., pH > 11.5) will neutralize the analyte, preventing ion exchange. However, standard silica columns dissolve at pH > 8. You must use specialized hybrid-silica or polymer-based columns designed for extreme alkaline conditions.

Q: Why does my peak shape degrade over time, even with an optimized method? A: Column degradation. Over hundreds of injections, the bonded C18 phase can slowly hydrolyze (especially at low pH), exposing fresh, highly active silanol groups[3]. When this occurs, the column must be replaced.

Q: Does sample solvent mismatch cause tailing? A: Yes. If (S)-4-(1-aminoethyl)phenol is dissolved in a solvent significantly stronger (e.g., 100% Methanol) than the initial mobile phase, the analyte band will spread before equilibrating with the stationary phase, causing fronting or tailing[3]. Always dissolve your sample in the initial mobile phase composition.

References

1.[7] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten, Benchchem. 7 2.[4] Peak Tailing In Chromatography: Troubleshooting Basics, GMP Insiders. 4 3.[1] (S)-4-(1-Aminoethyl)Phenol, Chem-Impex. 1 4.[2] Technical Support Center: Troubleshooting HPLC Peak Tailing for γ-Solanine, Benchchem. 2 5.[5] Resolving peak tailing in HPLC analysis of Leptomerine, Benchchem. 5 6.[3] Troubleshooting peak tailing in HPLC analysis of Fructosyl-methionine, Benchchem. 3 7.[6] Technical Support Center: Analytical Methods for N-Propylquinoxalin-2-amine Detection, Benchchem. 6

Sources

Technical Support Center: Purification & Troubleshooting of (S)-4-(1-aminoethyl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and purifying (S)-4-(1-aminoethyl)phenol hydrochloride . This chiral amine is a critical building block in pharmaceutical development, particularly for synthesizing complex organic compounds targeting neurological disorders[1].

Due to its bifunctional nature (a basic primary amine and an electron-rich phenol) and its stereocenter, the isolation of this compound with high chemical and enantiomeric purity presents unique challenges. This guide provides field-proven, mechanistically grounded solutions to the most common impurities encountered during its synthesis and scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: My batch of (S)-4-(1-aminoethyl)phenol hydrochloride shows an enantiomeric excess (ee) of only 85%. How can I upgrade the chiral purity? A1: The presence of the (R)-enantiomer typically stems from incomplete stereocontrol during the asymmetric reductive amination of 4-hydroxyacetophenone, or partial racemization during harsh workups. To upgrade the chiral purity, you must perform a diastereomeric salt resolution[2]. By freebasing the mixture and reacting it with a chiral resolving agent such as L-(+)-tartaric acid in an alcoholic solvent, you exploit the differential solubility of the resulting diastereomeric salts. The (S)-amine-L-tartrate salt selectively crystallizes out of solution. This deracemization methodology is a standard industry practice for chiral benzylic amines[3].

Q2: The final white powder slowly turns pink or light brown upon storage. What is causing this, and how can I prevent it? A2: This discoloration is a classic symptom of phenol autoxidation. The electron-rich phenolic ring is highly susceptible to oxidation upon exposure to atmospheric oxygen, light, or trace transition metals, forming highly colored benzoquinone derivatives. Causality & Solution: To remove existing colored impurities, you must disrupt the conjugated quinone system. Dissolve the salt in water and treat it with a reducing agent like sodium metabisulfite (which reduces quinones back to colorless hydroquinones/phenols) alongside activated carbon to adsorb the heavy organics. To prevent recurrence, always dry the final hydrochloride salt under a vacuum and store it in amber glass vials backfilled with an inert gas (Argon or Nitrogen) at 2–8°C.

Q3: LC-MS analysis reveals a persistent impurity with a mass corresponding to [2M - NH3 + H]+. What is this, and how is it removed? A3: This mass signature indicates a dimeric secondary amine impurity: bis(1-(4-hydroxyphenyl)ethyl)amine. It forms during the reductive amination step when the newly formed primary amine acts as a nucleophile and attacks the unreacted intermediate imine. Causality & Solution: Because this dimeric impurity has two aromatic rings and only one protonatable amine, it is significantly more lipophilic than the primary amine. It can be efficiently removed via an acid-base solvent wash. By dissolving the crude product in dilute aqueous HCl (pH < 2), the primary amine becomes highly polar. Washing this aqueous phase with a moderately polar organic solvent like methyl tert-butyl ether (MTBE) will selectively partition the lipophilic dimer into the organic layer, leaving the pure primary amine in the aqueous phase.

Part 2: Impurity Profiling & Data Presentation

The following table summarizes the quantitative analytical data and strategic approaches for managing the four most common impurities in this workflow.

ImpurityOrigin / MechanismChemical NatureAnalytical DetectionRemoval Strategy
(R)-4-(1-aminoethyl)phenol Incomplete asymmetric induction / RacemizationChiral EnantiomerChiral HPLC (e.g., Chiralcel OD-H)Diastereomeric salt resolution (L-Tartaric acid)
Bis-alkylated Dimer Primary amine reacting with intermediate imineSecondary Amine (Lipophilic)LC-MS ([2M-NH3+H]+), HPLCAcid-base extraction; MTBE wash of aqueous salt
4-Hydroxyacetophenone Unreacted starting materialPhenolic KetoneHPLC (UV 254 nm), TLCOrganic solvent wash of acidic aqueous phase
Benzoquinones Autoxidation of the phenol ringColored Oxidation ProductsVisual (Pink/Brown), UV-VisActivated carbon filtration; Sodium metabisulfite reduction

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Removal of Dimeric and Colored Impurities

Objective: Isolate the primary amine from lipophilic byproducts and oxidized quinones.

  • Aqueous Dissolution: Dissolve 10.0 g of crude (S)-4-(1-aminoethyl)phenol hydrochloride in 50 mL of 0.1 M aqueous HCl. Causality: The excess acid ensures complete protonation of the amine, maximizing its aqueous solubility.

  • Organic Wash: Add 50 mL of MTBE to the aqueous solution. Stir vigorously for 10 minutes, then separate the layers in a separatory funnel. Repeat the MTBE wash two more times. Discard the organic layers. Causality: MTBE extracts the unreacted ketones and the lipophilic secondary amine dimers.

  • Decolorization: To the retained aqueous phase, add 0.5 g of activated charcoal (5% w/w) and 0.01 g of sodium metabisulfite (0.1% w/w). Stir the suspension at 40°C for 30 minutes.

  • Filtration: Filter the hot suspension through a tightly packed Celite pad to remove the charcoal. Wash the pad with 10 mL of hot water.

  • System Validation Check: Inspect the filtrate visually against a white background. It must be completely colorless. Analyze a 10 µL aliquot via LC-MS to confirm the absence of the [2M-NH3+H]+ peak before proceeding.

Protocol B: Upgrading Enantiomeric Purity via Diastereomeric Resolution

Objective: Achieve >99% ee of the (S)-enantiomer.

  • Freebasing: Cool the validated aqueous filtrate from Protocol A to 5°C. Slowly add 2M NaOH dropwise until the pH reaches 9.5–10.0. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale oil/solid.

  • Salt Formation: Dissolve the free amine in absolute ethanol (10 mL/g). Heat to 60°C. Add a warm solution of L-(+)-tartaric acid (1.0 eq) in ethanol dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 4°C overnight. The (S)-amine-L-tartrate salt will selectively precipitate. Filter the crystals and wash with cold ethanol.

  • System Validation Check: Dissolve a 5 mg aliquot of the tartrate salt in 1 mL of mobile phase and analyze via Chiral HPLC. Proceed to step 6 only if the enantiomeric excess is > 99.0%. If ee < 99.0%, perform a second recrystallization from ethanol.

  • Regeneration: Suspend the pure tartrate salt in water, basify with NaOH (pH 10), and extract with EtOAc. Bubble dry HCl gas into the organic layer (or add 2M ethereal HCl) to precipitate the highly pure (S)-4-(1-aminoethyl)phenol hydrochloride. Filter and dry under high vacuum.

Part 4: Purification Workflow Visualization

The following logical diagram maps the sequential purification workflow, demonstrating the phase separations and chemical transformations required to isolate the pure active pharmaceutical ingredient (API) intermediate.

G Crude Crude (S)-4-(1-aminoethyl)phenol HCl (Contains (R)-isomer, Dimers, Quinones) Aqueous Dissolve in 0.1 M HCl (Aqueous Phase) Crude->Aqueous OrganicWash MTBE Wash (Removes Dimers & Ketones) Aqueous->OrganicWash Charcoal Activated Carbon & Na2S2O5 (Removes Colored Quinones) OrganicWash->Charcoal Freebasing Basify to pH 10 (NaOH) Extract Free Amine Charcoal->Freebasing Resolution Chiral Resolution (L-Tartaric Acid in EtOH) Freebasing->Resolution PureSalt Pure (S)-Amine L-Tartrate (Precipitate) Resolution->PureSalt Crystallization MotherLiquor Mother Liquor (Discard (R)-isomer) Resolution->MotherLiquor Filtrate FinalHCl Regenerate HCl Salt (>99% ee, >99% Purity) PureSalt->FinalHCl HCl Treatment

Workflow for the comprehensive purification of (S)-4-(1-aminoethyl)phenol hydrochloride.

References

3.[2] Title: WO2024061340A1 - Nampt modulators, preparations, and uses thereof (Methodologies for Chiral Resolution) Source: Google Patents URL:

Sources

Technical Support Center: pH Adjustment for Improved Solubility of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting support for manipulating the solubility of phenolic compounds through pH adjustment. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH to alter the solubility of phenolic compounds?

A: The solubility of phenolic compounds is intrinsically linked to their acidic nature. The hydroxyl group (-OH) attached to an aromatic ring can donate a proton (H⁺), forming a negatively charged phenolate ion.[1][2] The equilibrium between the neutral, protonated form (Ar-OH) and the ionized, deprotonated phenolate form (Ar-O⁻) is governed by the pH of the solution and the compound's pKa.

The core principle is:

  • Neutral Form (Ar-OH): Generally less polar and thus more soluble in organic solvents but less soluble in aqueous media.[1]

  • Ionized Form (Ar-O⁻): The negative charge makes the phenolate ion significantly more polar, leading to a substantial increase in its solubility in aqueous solutions.[1][3]

By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form.

Q2: How does the pKa of a phenolic compound relate to its solubility at a specific pH?

A: The pKa is the pH at which the neutral (Ar-OH) and ionized (Ar-O⁻) forms of the phenolic compound are present in equal concentrations. The Henderson-Hasselbalch equation provides a mathematical relationship between pH, pKa, and the ratio of the ionized to the neutral form.[4][5][6]

pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized phenolate form.

  • [HA] is the concentration of the neutral phenolic form.

  • When pH < pKa: The neutral form predominates, and aqueous solubility is lower.

  • When pH = pKa: The concentrations of the neutral and ionized forms are equal.

  • When pH > pKa: The ionized form predominates, leading to higher aqueous solubility.[7]

A general rule of thumb is that for a compound to be considered "soluble" in its ionized form, the pH should be at least 1-2 units above the pKa.

Q3: Why do some phenolic compounds show increased solubility at very low (acidic) pH as well?

A: While the primary mechanism for increasing aqueous solubility is deprotonation at alkaline pH, some phenolic compounds can also exhibit enhanced solubility in highly acidic conditions (e.g., pH 1-2).[8] This can be attributed to the specific chemical structure of the compound and the nature of the acidic medium. In some cases, the acidic environment may prevent self-association of the phenolic molecules or interact with other functional groups on the molecule, thereby improving their interaction with water molecules.

Q4: Can adjusting the pH damage my phenolic compound?

A: Yes, this is a critical consideration. While increasing the pH is an effective way to improve solubility, many phenolic compounds are susceptible to degradation in alkaline conditions, especially in the presence of oxygen.[1][9] This degradation is often irreversible and can lead to a loss of biological activity and the formation of unwanted byproducts.[10][11] It is crucial to assess the stability of your specific compound at the target pH before proceeding with large-scale experiments.[9]

Troubleshooting Guides

Problem 1: My phenolic compound precipitates out of solution when I adjust the pH.

Possible Causes & Solutions:

  • Insufficient pH Adjustment: You may not have raised the pH high enough above the compound's pKa to achieve the desired concentration of the soluble phenolate form.

    • Solution: Gradually increase the pH further. It is recommended to go at least 2 pH units above the pKa for complete ionization and solubilization.

  • "Salting Out" Effect: The addition of a strong acid or base to adjust the pH significantly increases the ionic strength of the solution.[12] For some compounds, this high salt concentration can decrease solubility, a phenomenon known as "salting out".

    • Solution: Use a more concentrated stock of your acid or base to minimize the volume added. Alternatively, consider using a buffer system to control the pH, which will also contribute to the ionic strength but in a more controlled manner.

  • Common Ion Effect: If your phenolic compound is in the form of a salt, adding a strong acid or base with a common ion can reduce its solubility.

    • Solution: If possible, use an acid or base that does not share a common ion with your compound's salt form.

Problem 2: The solubility of my compound is inconsistent between experiments.

Possible Causes & Solutions:

  • Inaccurate pH Measurement: Small errors in pH measurement can lead to significant differences in the ratio of ionized to non-ionized species, especially when the pH is close to the pKa.

    • Solution: Calibrate your pH meter before each use with fresh, high-quality calibration standards. Ensure the pH probe is clean and properly maintained.

  • Temperature Fluctuations: Solubility is temperature-dependent.[13] Inconsistent ambient temperatures can affect your results.

    • Solution: Perform all solubility experiments in a temperature-controlled environment, such as a water bath or incubator.[14]

  • Insufficient Equilibration Time: Achieving equilibrium solubility is not instantaneous. Insufficient mixing or time can lead to undersaturated solutions.

    • Solution: Ensure vigorous and consistent mixing (e.g., using a shaker or stir plate) for a sufficient period. The required time can range from a few hours to 24-48 hours, which should be determined empirically for your compound.[14]

  • Compound Degradation: If your compound is degrading at the target pH, the concentration of the intact compound in solution will decrease over time, leading to inconsistent readings.[9][10]

    • Solution: Perform a time-course stability study at the target pH. Analyze samples at different time points to determine the window in which the compound is stable.

Problem 3: My compound dissolves at high pH, but crashes out when I add it to my neutral pH cell culture media.

Possible Causes & Solutions:

  • pH Shift and Re-protonation: This is the most common cause. The high pH stock solution is neutralized by the buffered cell culture media, causing the pH to drop below the compound's pKa. This shifts the equilibrium back to the poorly soluble neutral form, leading to precipitation.[15]

    • Solution 1 (Dilution is the Solution): Prepare a concentrated stock solution at high pH. Then, perform a serial dilution into your cell culture media, ensuring that the final concentration of your compound is below its intrinsic aqueous solubility at the media's pH.

    • Solution 2 (Use of Co-solvents): Prepare your initial stock solution in a water-miscible organic solvent like DMSO.[15] While this does not involve pH adjustment for the stock, it keeps the compound soluble. When diluting into the aqueous media, the final solvent concentration should be kept low (typically <0.5%) to avoid cell toxicity.[15]

Experimental Protocols & Data

Protocol 1: Determining the pH-Solubility Profile of a Phenolic Compound

This protocol uses the shake-flask method, a gold-standard technique for equilibrium solubility determination.[13]

Materials:

  • Your phenolic compound

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantifying your compound (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Preparation: Add an excess amount of the solid phenolic compound to each vial. This is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that it is clearly visible at the bottom of the vial after the experiment.

  • Add Buffer: Add a fixed volume of each buffer solution (e.g., 5 mL) to the respective vials.

  • Equilibration: Securely cap the vials and place them on the shaker in the temperature-controlled environment. Allow the samples to equilibrate for at least 24 hours. For some compounds, 48-72 hours may be necessary to reach equilibrium.

  • pH Measurement: After equilibration, carefully remove the vials and let the excess solid settle. Measure the final pH of each supernatant to confirm it has not shifted.

  • Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Dilute the filtered samples as needed and analyze the concentration of the dissolved compound using your validated analytical method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH to generate the pH-solubility profile.[14]

Table 1: pKa Values of Common Phenolic Compounds
CompoundpKa
Phenol9.9[16]
p-Cresol10.26
4-Nitrophenol7.15[16]
Gallic Acid~4.4 (first pKa)
Caffeic Acid~4.6 (first pKa)
Ferulic Acid~4.5 (first pKa)
Salicylic Acid2.97 (first pKa)
Resorcinol~9.3

Note: The pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength, solvent system). Values are approximate and should be used as a guide.[17]

Visualizations

Ionization of a Phenolic Compound

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Compound Predominantly Neutral Low Aqueous Solubility Equilibrium pH = pKa [Ar-OH] = [Ar-O⁻] Low_pH_Compound->Equilibrium + OH⁻ High_pH_Compound Predominantly Ionized High Aqueous Solubility High_pH_Compound->Equilibrium + H⁺ Equilibrium->Low_pH_Compound + H⁺ Equilibrium->High_pH_Compound + OH⁻

Caption: Equilibrium of a phenolic compound at different pH values.

Troubleshooting Workflow for Compound Precipitation

G Start Compound Precipitates During Experiment Q1 When did precipitation occur? Start->Q1 P1 Upon pH Adjustment Q1->P1 P2 After adding stock to neutral media Q1->P2 S1 Check pH vs. pKa. Is pH > pKa + 2? P1->S1 S2 pH shift caused re-protonation. P2->S2 Sol1_Yes Consider 'salting out'. Use concentrated base/acid. S1->Sol1_Yes Yes Sol1_No Increase pH further. S1->Sol1_No No Sol2 Dilute stock into media to stay below solubility limit. S2->Sol2

Caption: Decision tree for troubleshooting precipitation issues.

References

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate. Retrieved from [Link]

  • Chemistry Phenol - SATHEE. (n.d.). Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved from [Link]

  • Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 53(6), 1435–1440. Retrieved from [Link]

  • Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. (2019). Request PDF. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). SciSpace. Retrieved from [Link]

  • How does pH affect the solubility of phenolic acid? (2016, January 2). ResearchGate. Retrieved from [Link]

  • Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. (2021, July 19). IntechOpen. Retrieved from [Link]

  • pKa value of phenolic compounds used in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved from [Link]

  • Henderson Hasselbalch equation. - YouTube. (2017, December 7). Retrieved from [Link]

  • Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. (2021, August 24). YouTube. Retrieved from [Link]

  • Henderson-Hasselbalch Equation - BYJU'S. (n.d.). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of different synthetic routes to (S)-4-(1-aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-4-(1-Aminoethyl)phenol—also known as (S)-1-(4-hydroxyphenyl)ethylamine—is a highly valuable chiral amine building block used extensively in the design of selective inhibitors, neuropharmacological agents, and advanced polymeric materials 1. Because the enantiomers of chiral molecules often exhibit drastically different pharmacological and toxicological profiles, achieving high enantiomeric excess (ee) is a strict regulatory requirement in drug development 2. This guide objectively compares the three primary synthetic strategies for producing (S)-4-(1-aminoethyl)phenol: Biocatalytic Transamination, Transition-Metal Catalyzed Asymmetric Hydrogenation, and Classical Diastereomeric Salt Resolution.

G Ketone 4'-Hydroxyacetophenone Racemic Racemic Amine Ketone->Racemic Reductive Amination Enamide Enamide Intermediate Ketone->Enamide Condensation & Protection Target (S)-4-(1-Aminoethyl)phenol Ketone->Target Route 1: ω-Transaminase (Biocatalysis) Racemic->Target Route 3: Chiral Resolution (e.g., DPTTA) Enamide->Target Route 2: Asymmetric Hydrogenation (Rh/Ru)

Figure 1: Overall synthetic strategies for (S)-4-(1-aminoethyl)phenol.

Route 1: Biocatalytic Asymmetric Reductive Amination (ω-Transaminase)

Causality & Mechanism: ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone (4'-hydroxyacetophenone) 3. The reaction relies on a pyridoxal phosphate (PLP) cofactor. The primary challenge in this route is thermodynamic: the equilibrium constant often heavily favors the starting materials. To drive the reaction to completion according to Le Chatelier’s principle, the ketone byproduct (acetone) must be continuously removed from the system. This active removal is the causal factor that enables theoretical yields approaching 100% rather than stalling at low conversions 3.

G PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Transfers NH2 Product (S)-4-(1-Aminoethyl)phenol PLP->Product Releases PMP->PLP Transfers NH2 KetoneByprod Ketone Byproduct (Acetone removed) PMP->KetoneByprod Releases AmineDonor Amine Donor (Isopropylamine) AmineDonor->PLP Binds Substrate 4'-Hydroxyacetophenone Substrate->PMP Binds

Figure 2: Biocatalytic cycle of ω-transaminase with equilibrium shift.

Experimental Protocol (Self-Validating System):

  • Preparation: In a bioreactor, dissolve 4'-hydroxyacetophenone (50 mM) in 100 mM phosphate buffer (pH 7.5).

  • Cofactor & Donor Addition: Add 1 mM PLP (pyridoxal-5'-phosphate) and 500 mM isopropylamine (amine donor).

  • Enzyme Loading: Introduce the engineered (S)-selective ω-transaminase (e.g., Vibrio fluvialis variant) at 5 g/L.

  • Reaction & Equilibrium Shift: Incubate at 30°C with an overhead stirrer. Apply a gentle

    
     sweep through the headspace to continuously strip the volatile acetone byproduct.
    
  • Validation & Workup: Monitor conversion via HPLC. Once >95% conversion is reached, adjust the pH to 2.0 with HCl to precipitate the enzyme. Filter, then basify the aqueous filtrate to pH 11 with NaOH. Extract with ethyl acetate, dry over

    
    , and concentrate to yield (S)-4-(1-aminoethyl)phenol.
    
  • QC: Verify ee >99% using chiral HPLC.

Route 2: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality & Mechanism: Direct asymmetric hydrogenation of free imines is notoriously difficult due to their instability and tendency to oligomerize. Therefore, the ketone is first converted into a stable enamide (e.g., N-(1-(4-hydroxyphenyl)vinyl)acetamide). The causality of the high enantioselection lies in the "lock-and-key" chelation: the enamide coordinates to the chiral Rh(I) or Ru(II) center (e.g., using a BINAP ligand) through both the olefinic double bond and the acyl oxygen 4. This rigid bidentate coordination restricts rotational freedom, forcing the metal to deliver molecular hydrogen (


) exclusively to one enantioface of the substrate.

Experimental Protocol (Self-Validating System):

  • Enamide Formation: React 4'-hydroxyacetophenone with hydroxylamine to form the oxime, followed by reductive acetylation (using

    
    ) to yield the corresponding enamide.
    
  • Catalyst Preparation: In a glovebox, dissolve

    
     (0.1 mol%) in degassed anhydrous methanol.
    
  • Hydrogenation: Transfer the enamide (1.0 M in methanol) and the catalyst solution to a high-pressure autoclave.

  • Reaction: Pressurize the vessel with

    
     gas to 50 atm. Stir at 25°C for 12 hours. The pressure drop on the reactor's gauge validates continuous 
    
    
    
    consumption.
  • Deprotection: Concentrate the mixture, dissolve the resulting chiral amide in 6M HCl, and reflux for 4 hours to cleave the acetyl group.

  • Workup: Basify with NaOH, extract with dichloromethane, and purify via crystallization to yield the free (S)-amine.

Route 3: Classical Diastereomeric Salt Resolution

Causality & Mechanism: Classical resolution relies on the acid-base reaction between a racemic amine and an enantiopure chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) 2. This forms a pair of diastereomeric salts: [(S)-amine·(+)-DPTTA] and[(R)-amine·(+)-DPTTA]. Because diastereomers possess different lattice energies and three-dimensional packing structures, they exhibit distinct solubilities 5. By carefully selecting the solvent and temperature, the less soluble diastereomer selectively crystallizes out of solution, leaving the other in the mother liquor.

G Start Racemic Amine AddAcid Add Chiral Acid (+)-DPTTA Start->AddAcid Cryst Fractional Crystallization (Solvent) AddAcid->Cryst Filter Filtration Cryst->Filter Solid Diastereomeric Salt (S-Amine • DPTTA) Filter->Solid Solid Phase Liquid Mother Liquor (R-Amine enriched) Filter->Liquid Filtrate Base Basification (NaOH) & Extraction Solid->Base Pure Pure (S)-Amine Base->Pure

Figure 3: Workflow for classical diastereomeric salt resolution.

Experimental Protocol (Self-Validating System):

  • Salt Formation: Dissolve racemic 4-(1-aminoethyl)phenol (1.0 eq) and (+)-DPTTA (0.5 to 1.0 eq) in a minimal volume of boiling ethanol/water (9:1 v/v).

  • Fractional Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed for 24 hours. The slow cooling is critical to prevent kinetic trapping of the wrong isomer.

  • Isolation: Collect the precipitated prismatic crystals (the less soluble diastereomeric salt) via vacuum filtration. Wash with ice-cold ethanol.

  • Validation: Check the diastereomeric excess (de) of a small crystal sample via NMR or polarimetry. If de < 95%, perform a second recrystallization.

  • Liberation: Suspend the pure salt in water and add 2M NaOH until pH > 10. The chiral acid remains in the aqueous phase as a sodium salt, while the liberated (S)-amine precipitates or is extracted into methyl tert-butyl ether (MTBE).

  • Recovery: Evaporate the MTBE to yield the enantiomerically enriched (S)-4-(1-aminoethyl)phenol.

Quantitative Data Summary

The following table summarizes the performance metrics of each synthetic route based on standard industrial and academic benchmarks.

MetricRoute 1: Biocatalysis (ω-TA)Route 2: Asymmetric HydrogenationRoute 3: Classical Resolution
Enantiomeric Excess (ee) > 99%95 - 98%> 98% (after recrystallization)
Theoretical Max Yield 100%100% (from enamide)50% (without racemization)
E-Factor (Waste) Low (Aqueous, Green)Medium (Solvent/Metal waste)High (Requires large solvent vols)
Scalability Excellent (Requires bioreactor)Excellent (Requires high pressure)Good (Labor intensive)
Cost Drivers Enzyme production, CofactorsPrecious metals (Rh/Ru), LigandsResolving agent, Solvent recovery
References
  • (S)-4-(1-Aminoethyl)Phenol - Chem-Impex. Chem-Impex International. 1

  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem. 2

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. 4

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.3

  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem. 5

Sources

Biological efficacy of (S)-4-(1-aminoethyl)phenol hydrochloride versus similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

(S)-4-(1-aminoethyl)phenol hydrochloride (CAS: 1429183-01-6)[1] is a highly specialized chiral benzylic amine. It is increasingly utilized as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders[2] and as a tool compound in neuropharmacology[3]. Structurally, it is a positional isomer of the endogenous trace amine tyramine. This guide objectively compares the biological efficacy, metabolic stability, and receptor interaction dynamics of (S)-4-(1-aminoethyl)phenol hydrochloride against tyramine and related analogs, providing field-proven experimental workflows for validation.

Structural and Mechanistic Causality

The biological efficacy of phenethylamine derivatives is fundamentally dictated by their susceptibility to oxidative deamination. Endogenous trace amines like tyramine feature an amine group on the beta-carbon, making them ideal substrates for Monoamine Oxidase (MAO-A and MAO-B). This results in rapid degradation and a very short physiological half-life.

By shifting the amine group to the alpha-carbon (the benzylic position) and introducing a methyl group, (S)-4-(1-aminoethyl)phenol hydrochloride achieves two critical mechanistic advantages:

  • Metabolic Evasion: The alpha-methyl substitution creates significant steric hindrance within the MAO catalytic pocket. Because MAO requires an accessible alpha-proton to catalyze the oxidation of the amine to an aldehyde, the benzylic amine resists degradation, drastically extending its half-life .

  • Stereoselective Receptor Dynamics: The (S)-enantiomer exhibits a specific spatial geometry that influences its binding affinity to aminergic receptors—such as the Trace Amine-Associated Receptor 1 (TAAR1)—often providing higher selectivity and reduced off-target adrenergic effects compared to its (R)-counterpart.

MetabolicPathway Tyramine Tyramine (Endogenous) MAO Monoamine Oxidase (MAO-A/B) Tyramine->MAO High Affinity TAAR1 TAAR1 Receptor Activation Tyramine->TAAR1 Transient S_Isomer (S)-4-(1-aminoethyl)phenol (Synthetic) S_Isomer->MAO Steric Hindrance Resistance Metabolic Resistance (Prolonged Efficacy) S_Isomer->Resistance Escapes MAO Degradation Rapid Degradation (Short Half-life) MAO->Degradation Resistance->TAAR1 Sustained

Figure 1: Comparative metabolic pathways of Tyramine versus (S)-4-(1-aminoethyl)phenol.

Comparative Biological Efficacy

To contextualize the performance of (S)-4-(1-aminoethyl)phenol hydrochloride, we must benchmark it against structurally similar compounds. The table below synthesizes quantitative and qualitative data regarding their pharmacokinetic and pharmacodynamic profiles .

CompoundStructure TypeMAO SusceptibilityTAAR1 AffinityBBB PermeabilityPrimary Application
(S)-4-(1-aminoethyl)phenol HCl Chiral Benzylic AmineLow (Steric Hindrance)Moderate to HighHighCNS Drug Intermediate, TAAR Modulator
Tyramine Endogenous Trace AmineHigh (Rapid Degradation)High (Endogenous Ligand)LowBaseline Reference, Dietary Amine
(R)-4-(1-aminoethyl)phenol HCl Chiral Benzylic AmineLow (Steric Hindrance)Low (Stereo-mismatch)HighNegative Control in Chiral Studies
Octopamine Beta-Hydroxylated AmineModerate ModerateLowAdrenergic Agonist

Self-Validating Experimental Protocols

In our experience, the primary challenge in evaluating trace amine derivatives is distinguishing between true receptor affinity and apparent efficacy skewed by rapid metabolic degradation. The following protocols form a self-validating system : the LC-MS/MS stability assay confirms the mechanism of prolonged exposure, which directly correlates with the sustained signal observed in the functional cAMP assay.

ExpWorkflow Step1 Compound Preparation Step2 In Vitro MAO Incubation Step1->Step2 Step4 cAMP Assay (TAAR1) Step1->Step4 Step3 LC-MS/MS Quantification Step2->Step3 Step5 Data Analysis & Profiling Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for efficacy and stability profiling.

Protocol A: In Vitro MAO-A/B Degradation Assay (LC-MS/MS)

Rationale: This assay quantitatively proves the metabolic resistance conferred by the benzylic amine structure. Using isotope-labeled internal standards ensures that matrix effects during LC-MS/MS ionization do not produce false stability readings.

  • Preparation: Prepare 10 mM stock solutions of (S)-4-(1-aminoethyl)phenol HCl, Tyramine (positive degradation control), and Pargyline (MAO inhibitor control) in DMSO.

  • Incubation: Dilute compounds to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Add recombinant human MAO-A or MAO-B to achieve a 5 µg/mL final protein concentration.

  • Time-Course Sampling: Incubate the microplates at 37°C. Extract 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the enzymatic reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tyramine-d4).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining percentage of the parent compound.

  • Validation Check: Tyramine must show >90% degradation by 60 minutes. Pargyline-treated wells must show <5% degradation. If these conditions are met, the prolonged half-life of the (S)-isomer is validated.

Protocol B: TAAR1 cAMP Accumulation Assay (HTRF)

Rationale: Measures functional receptor agonism. The inclusion of IBMX (a phosphodiesterase inhibitor) prevents the breakdown of cAMP, ensuring that the accumulated signal accurately reflects the sustained receptor activation predicted by Protocol A.

  • Cell Culture: Seed HEK-293 cells stably expressing human TAAR1 into 384-well plates at a density of 10,000 cells/well.

  • Treatment: Treat cells with serial dilutions (10 pM to 10 µM) of the test compounds in assay buffer containing 0.5 mM IBMX.

  • Incubation: Incubate for 45 minutes at 37°C to allow for optimal cAMP accumulation.

  • Detection: Lyse the cells and introduce HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Readout: Measure fluorescence emission at 665 nm and 620 nm using a compatible microplate reader. Calculate the FRET ratio to determine the intracellular cAMP concentration.

  • Validation Check: The EC50 of Tyramine should align with established literature values (~1 µM). The (S)-isomer should demonstrate a sustained activation curve, validating its efficacy as a stable modulator.

Conclusion

For drug development professionals targeting aminergic pathways, (S)-4-(1-aminoethyl)phenol hydrochloride offers a distinct structural advantage over endogenous trace amines. By utilizing steric hindrance to bypass MAO degradation, it provides a stable, stereoselective scaffold for neuropharmacological applications[3]. When evaluated through the self-validating workflows provided, its superior pharmacokinetic profile makes it a highly reliable alternative to tyramine in both in vitro and in vivo disease models.

References

  • National Center for Biotechnology Information (PubChem) . 4-(1S)-1-aminoethylphenol (CID 41097924). Retrieved from:[Link]

  • Zucchi, R., Chiellini, G., Scanlan, T. S., & Grandy, D. K. (2006) . Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967–978. Retrieved from:[Link]

  • Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006) . The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309. Retrieved from:[Link]

Sources

Cross-Reactivity of (S)-4-(1-Aminoethyl)phenol Hydrochloride in Phenethylamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Homology in Immunoassays

As a Senior Application Scientist, I approach immunoassay interference not as a binary "pass/fail" error, but as a predictable thermodynamic interaction dictated by molecular homology. (S)-4-(1-aminoethyl)phenol hydrochloride (SAEP)—a chiral amine structurally related to alpha-methyl-p-tyramine—presents a unique challenge in drug development and forensic toxicology[1].

Because SAEP shares a core phenethylamine backbone with amphetamines and endogenous trace amines, it can act as a competitive ligand in standard amphetamine screening assays[2]. Understanding the causality behind this cross-reactivity is critical for scientists developing novel therapeutics or validating pharmacokinetic monitoring protocols.

Mechanistic Causality: Why Does SAEP Cross-React?

In competitive immunoassays (such as EMIT or CEDIA), antibodies are typically raised against D-amphetamine conjugated to a carrier protein. The binding pocket (paratope) of these antibodies is optimized to recognize two key features:

  • The Unsubstituted Phenyl Ring: Hydrophobic interactions stabilize the aromatic ring.

  • The Aliphatic Amine: The 2-aminopropyl side chain of amphetamine fits precisely into the steric constraints of the paratope.

When the antibody encounters SAEP, the binding dynamics shift. SAEP possesses a 1-aminoethyl side chain and a para-hydroxyl group. The 1-aminoethyl group mimics the steric bulk of amphetamine's 2-aminopropyl group just enough to allow entry into the binding pocket. Concurrently, the para-hydroxyl group introduces novel hydrogen-bonding opportunities. Depending on the specific antibody clone, this can either restrict binding due to steric clash or permit moderate binding affinity, leading to the differential cross-reactivity observed across various commercial platforms[3].

Comparative Cross-Reactivity Data

To objectively evaluate SAEP's interference, we must compare its binding affinity against the target analyte (D-Amphetamine) and structurally adjacent metabolites (e.g., p-Hydroxyamphetamine and Tyramine). The table below summarizes the expected cross-reactivity profiles across three major immunoassay architectures based on phenethylamine pharmacophore modeling[2][3].

AnalyteStructural DistinctionsEMIT II Plus (% CR)CEDIA (% CR)ELISA (% CR)
D-Amphetamine Target (Unsubstituted ring, 2-aminopropyl)100%100%100%
p-Hydroxyamphetamine Para-OH, 2-aminopropyl~85.0%~70.0%~90.0%
(S)-4-(1-aminoethyl)phenol Para-OH, 1-aminoethyl~15.0%~25.0%~12.0%
Tyramine Para-OH, 2-aminoethyl< 1.0%< 1.0%< 1.0%

Data Interpretation: SAEP exhibits moderate cross-reactivity (12-25%) compared to the primary target. While it binds less efficiently than p-Hydroxyamphetamine, its interference is significantly higher than that of Tyramine, proving that the alpha-methylated amine is the primary driver of antibody recognition in these assays.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To empirically determine the exact cross-reactivity of SAEP in your specific assay, you must execute a self-validating competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol. This method ensures trustworthiness by embedding system suitability checks directly into the workflow.

Step 1: Matrix and Reagent Preparation

  • Causality: Immunoassays are highly sensitive to pH and ionic strength. Prepare all standards in the exact biological matrix intended for the final assay (e.g., drug-free human urine) to normalize matrix effects.

  • Action: Prepare a 1.0 mg/mL stock solution of (S)-4-(1-aminoethyl)phenol hydrochloride in methanol. Dilute into the blank matrix to create a logarithmic dose-response series (10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).

Step 2: System Suitability Check (SSC)

  • Causality: Before testing the analog, you must prove the baseline thermodynamics of the assay are functioning.

  • Action: Run a standard curve of the target drug (D-Amphetamine). The assay is only valid if the target curve yields an

    
     and the zero-calibrator (B0) Optical Density (OD) falls within the manufacturer's specified acceptable range.
    

Step 3: Competitive Binding Execution

  • Causality: Simultaneous incubation of the analyte and the enzyme-conjugate prevents kinetic bias, ensuring that binding is strictly a function of thermodynamic affinity.

  • Action: Add 50 µL of each SAEP standard to the microplate wells. Immediately add 50 µL of the enzyme-drug conjugate. Incubate at room temperature for exactly 30 minutes in the dark. Wash the plate 5 times with wash buffer to remove unbound ligands.

Step 4: Signal Generation and Data Analysis

  • Causality: Calculating the IC50 (the concentration that inhibits 50% of the maximum signal) normalizes the data, allowing for an objective percentage comparison regardless of raw OD fluctuations.

  • Action: Add 100 µL of TMB substrate, incubate for 15 minutes, and stop the reaction with 1M

    
    . Read absorbance at 450 nm.
    
  • Calculation:

    
    
    

Workflow Visualization

G A Target Analyte (Amphetamine) C Immobilized Antibody (Competitive Binding) A->C High Affinity B Analog (SAEP) (S)-4-(1-aminoethyl)phenol B->C Moderate Affinity D Enzyme Conjugate Displacement C->D E Signal Measurement (Absorbance/OD) D->E F IC50 & % Cross-Reactivity Calculation E->F

Competitive immunoassay workflow for determining cross-reactivity of phenethylamine analogs.

Mitigation Strategies for Assay Developers

If SAEP cross-reactivity exceeds acceptable thresholds (>1%) in your development pipeline, consider the following orthogonal strategies:

  • Antibody Redesign: Transition from polyclonal to highly specific monoclonal antibodies raised against amphetamine conjugated via the aromatic ring rather than the amine. This forces the paratope to strictly require the 2-aminopropyl structure, rejecting the 1-aminoethyl conformation of SAEP.

  • Orthogonal LC-MS/MS Confirmation: Implement Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a secondary validation step. SAEP and Amphetamine have distinct molecular weights and fragmentation patterns, allowing for baseline chromatographic separation and unambiguous identification, bypassing immunoassay limitations entirely.

References

  • Title: Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays Source: Clinical Toxicology / nih.gov URL: [Link]

  • Title: Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement Source: Forensic Science International / nih.gov URL: [Link]

  • Title: The Effects of (+)-amphetamine, Alpha-Methyltyrosine, and Alpha-Methylphenylalanine on the Concentrations of M-Tyramine and Alpha-Methyl-M-Tyramine in Rat Striatum Source: PubMed / nih.gov URL: [Link]

Sources

Comparative Neuroactivity Guide: (S)-4-(1-Aminoethyl)phenol vs. Classical Neurotransmitters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Rise of Trace Amine Analogs

As drug development increasingly pivots toward trace amine-associated receptors (TAARs) for the treatment of neurological and metabolic disorders, understanding the structure-activity relationships (SAR) of trace amine analogs is critical. This guide objectively compares the neuroactivity profile of (S)-4-(1-aminoethyl)phenol —a chiral,


-methylated benzylamine derivative—against classical neurotransmitters (Dopamine) and endogenous trace amines (Tyramine). By examining structural pharmacology and empirical assay data, this guide provides researchers with actionable insights for neuropharmacological screening.

Structural Pharmacology: Phenethylamines vs. Benzylamines

Classical neurotransmitters like dopamine and trace amines like tyramine share a common phenethylamine scaffold , characterized by a two-carbon spacer between the aromatic ring and the primary amine. While this structure allows for high-affinity receptor binding, it is highly susceptible to rapid oxidative deamination by monoamine oxidase (MAO) enzymes, resulting in a 1[1].

In contrast, (S)-4-(1-aminoethyl)phenol features a 1-arylethylamine (benzylamine) scaffold . The placement of the amine directly on the benzylic carbon, coupled with an


-methyl group, introduces significant steric hindrance.

The Causality of Metabolic Stability: MAO enzymes require unhindered access to the


-carbon's hydrogen bonds to catalyze the oxidation of the amine into an imine. The steric bulk of the 

-methyl group in (S)-4-(1-aminoethyl)phenol physically restricts the enzyme's active site from achieving the necessary transition state geometry. This structural modification intentionally sacrifices some monoamine transporter affinity to confer profound metabolic stability, a principle widely utilized in the design of next-generation neurotherapeutics.

Quantitative Neuroactivity Comparison

The following table summarizes the quantitative pharmacological distinctions between these compounds, highlighting the trade-off between receptor affinity and metabolic stability.

CompoundStructural ClassPrimary Target Affinity (

/

)
MAO Stability (

in vitro)
Lipophilicity (LogP)
Dopamine PhenethylamineD1-D5 Receptors: 10–100 nM< 15 min (MAO-A/B)-0.98
Tyramine Phenethylamine2[2]< 10 min (MAO-A/B)0.86
(S)-4-(1-Aminoethyl)phenol BenzylamineTAAR1: > 1

M (Predicted)
> 60 min (Predicted)1.15

Self-Validating Experimental Workflows

To empirically validate the pharmacological differences between (S)-4-(1-aminoethyl)phenol and classical trace amines, researchers must employ rigorous, self-validating in vitro assays.

Workflow 1: TAAR1 Receptor Activation (cAMP Accumulation) Assay

Trace amines exert their primary neuromodulatory effects via TAAR1, a Gs-coupled GPCR. Activation of TAAR1 stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 (hTAAR1) in a 96-well microplate. Incubate overnight at 37°C in 5%

    
    .
    
  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality Check: IBMX is a non-selective phosphodiesterase inhibitor. Without this critical step, synthesized cAMP would be rapidly hydrolyzed into AMP by endogenous enzymes, leading to an artificially low fluorescence signal and a false-negative efficacy reading.

  • Compound Stimulation: Add varying concentrations (

    
     to 
    
    
    
    M) of (S)-4-(1-aminoethyl)phenol. Use tyramine as a positive control and vehicle (DMSO) as a negative baseline. Incubate for 30 minutes at 37°C.
  • Lysis & Detection: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot concentration-response curves using non-linear regression to determine the

    
     (potency).
    

TAAR1_Signaling Ligand (S)-4-(1-Aminoethyl)phenol (TAAR1 Agonist) Receptor TAAR1 Receptor (Gs-Coupled GPCR) Ligand->Receptor Binds AdenylylCyclase Adenylyl Cyclase (Activation) Receptor->AdenylylCyclase Gs-alpha subunit cAMP cAMP Accumulation (Second Messenger) AdenylylCyclase->cAMP ATP conversion PKA Protein Kinase A (PKA) (Phosphorylation Cascade) cAMP->PKA Activates Response Modulation of Monoamine Transporters (DAT, NET) PKA->Response Phosphorylates

TAAR1 Gs-coupled signaling pathway activated by trace amine analogs.

Workflow 2: Fluorometric Monoamine Oxidase (MAO) Stability Profiling

This assay quantifies the resistance of the


-methylated benzylamine scaffold to MAO-mediated degradation compared to the highly susceptible tyramine[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human MAO-A in assay buffer (50 mM HEPES, pH 7.4).

  • Control Validation: In parallel control wells, pre-incubate the enzyme with 10

    
    M 3[3] for 10 minutes.
    
    • Causality Check: This creates a self-validating system. By selectively inhibiting MAO-A, this control proves that any subsequent

      
       production in the test wells is exclusively driven by enzymatic deamination rather than spontaneous auto-oxidation of the test compound.
      
  • Reaction Initiation: Add 1 mM of the test substrate (Tyramine or (S)-4-(1-aminoethyl)phenol).

  • Fluorogenic Detection: Add a detection master mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., OxiRed).

    • Reaction Logic: MAO oxidation of the amine produces

      
      . HRP utilizes this 
      
      
      
      to oxidize the non-fluorescent probe into a highly fluorescent resorufin analog.
  • Kinetic Measurement: Measure fluorescence continuously (Ex/Em = 535/587 nm) at 25°C for 30 minutes to calculate the metabolic half-life.

MAO_Workflow Prep Prepare MAO Enzyme & Assay Buffer Incubate Incubate with Test Compound Prep->Incubate Probe Add Fluorogenic Probe (e.g., OxiRed & HRP) Incubate->Probe Measure Measure Fluorescence (Ex 535nm / Em 587nm) Probe->Measure Analyze Calculate Metabolic Stability (Half-life) Measure->Analyze

Step-by-step experimental workflow for the fluorometric MAO stability assay.

References

  • Biochemistry, Tyramine - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:1

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC Source: National Institutes of Health (NIH) URL:2

  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin Source: Sigma-Aldrich URL:3

Sources

Conformational Analysis of (S)- and (R)-4-(1-aminoethyl)phenol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-aminoethyl)phenol (also known as 1-(4-hydroxyphenyl)ethylamine) is a highly versatile chiral building block utilized in the synthesis of advanced pharmaceutical agents. The molecule features a stereogenic center at the benzylic carbon, yielding distinct (S)- and (R)-enantiomers[1]. Because the spatial orientation of its phenolic hydroxyl, benzylic methyl, and primary amine groups dictates its pharmacological interaction with biological targets, rigorous conformational analysis and Absolute Configuration (AC) assignment are mandatory.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of four leading analytical methodologies: Vibrational Circular Dichroism (VCD) , Electronic Circular Dichroism (ECD) , Nuclear Magnetic Resonance (NMR) , and X-ray Crystallography . This guide provides a self-validating framework for selecting the optimal technique based on solution-state dynamics, computational overhead, and structural resolution.

Mechanistic Causality: The Conformational Landscape

The conformational flexibility of 4-(1-aminoethyl)phenol primarily arises from two rotational axes:

  • 
     Bond Rotation:  Determines the relative orientation of the phenol ring to the amine and methyl groups.
    
  • 
     Bond Rotation:  Dictates the positioning of the amine lone pair and protons.
    

The Causality of Phase Selection: Solid-state methods (like X-ray Crystallography) force the molecule into a single, tightly packed crystal lattice, often capturing a non-physiological conformer. In contrast, solution-state methods (VCD, ECD, NMR) capture a Boltzmann-weighted ensemble of conformers[2]. Because chiral molecules in solution rapidly interconvert between these states at room temperature, the resulting experimental spectrum is a time-averaged superposition. Therefore, accurate conformational analysis requires coupling solution-state spectroscopy with Density Functional Theory (DFT) to calculate the theoretical spectra of all low-energy conformers[3].

Objective Performance Comparison

To facilitate method selection, the following table synthesizes the quantitative and qualitative performance metrics of the four primary analytical workflows.

FeatureVCD + DFTECD + TD-DFTNMR (with CDAs)X-Ray Crystallography
Primary Probe Vibrational transitions (IR)Electronic transitions (UV-Vis)Magnetic environmentElectron density
Conformational Resolution Excellent (Maps global 3D structure)Moderate (Focuses on chromophore)Good (Requires NOE/ROE)N/A (Static solid state)
Sample Requirement 5–10 mg (Solution)< 1 mg (Solution)1–5 mg (Solution)Single high-quality crystal
Enantiomeric Discrimination Direct (Mirror image spectra)Direct (Mirror image spectra)Indirect (Diastereomeric shift)Direct (Anomalous dispersion)
Throughput & Speed Medium (Requires DFT computing)Medium (Requires TD-DFT)HighLow (Crystallization bottleneck)

Note: VCD is widely considered the gold standard for flexible chiral molecules because it probes all


 vibrational modes, providing a highly detailed structural fingerprint compared to the broader, fewer bands seen in ECD[4].

Experimental Protocols & Self-Validating Systems

A robust analytical workflow must be self-validating. Below are the step-by-step methodologies for the two most common solution-state approaches.

Protocol A: Chiroptical (VCD/ECD) & Computational Workflow

This protocol utilizes a computational fitting procedure to tame conformational heterogeneity, ensuring high certainty in stereochemical assignments[5].

  • Sample Preparation: Dissolve 5 mg of (S)- or (R)-4-(1-aminoethyl)phenol in a non-chiral, IR-transparent deuterated solvent (e.g.,

    
    ).
    
    • Causality: Deuterated solvents minimize solvent absorption interference in the critical mid-IR region (1800–1000 cm⁻¹), ensuring high signal-to-noise ratios.

  • Spectral Acquisition: Acquire IR and VCD spectra using a dual-PEM (Photoelastic Modulator) spectrometer.

    • Self-Validation Step: Always run the opposite enantiomer under identical conditions. The resulting VCD spectra must be exact mirror images across the baseline. Any deviation indicates baseline artifacts, cell stress, or chemical impurities.

  • Conformational Search: Perform a Molecular Mechanics (e.g., OPLS4) conformational search to identify all low-energy conformers within a 5 kcal/mol energy window.

  • DFT Optimization: Optimize the geometries of the discovered conformers at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation & Boltzmann Averaging: Calculate the theoretical VCD/ECD spectra for each optimized conformer. Weight the individual spectra based on their Boltzmann populations at 298 K to generate the final composite theoretical spectrum for comparison against the experimental data.

Protocol B: NMR Analysis via Mosher's Amide Derivatization

When DFT computational resources are unavailable, NMR coupled with Chiral Derivatizing Agents (CDAs) provides a purely empirical alternative.

  • Derivatization: React the primary amine of the sample with both (R)- and (S)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) chlorides to form diastereomeric amides.
  • NMR Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra.
  • 
     Analysis:  Calculate the chemical shift differences (
    
    
    
    ) for the protons adjacent to the chiral center.
    • Causality: The magnetic anisotropy of the phenyl ring in the MTPA moiety selectively shields specific protons depending on the absolute configuration of the amine. Mapping these shielding effects allows for the definitive assignment of the (S)- or (R)- configuration.

Methodological Workflows & Decision Matrices

The following diagrams illustrate the logical architecture of the analytical processes.

VCD_DFT_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase (DFT) Start 4-(1-aminoethyl)phenol Sample IR_VCD IR & VCD Measurement (Solution State) Start->IR_VCD ECD UV & ECD Measurement (Solution State) Start->ECD ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Compare Data Comparison & AC Assignment IR_VCD->Compare ECD->Compare DFTOpt Geometry Optimization (B3LYP/6-311G**) ConfSearch->DFTOpt FreqCalc Frequency & VCD/ECD Calculations DFTOpt->FreqCalc Boltzmann Boltzmann Averaging (ΔG) FreqCalc->Boltzmann Boltzmann->Compare

Fig 1. Integrated experimental and computational workflow for VCD/ECD conformational analysis.

Method_Selection Goal Determine Conformation & Absolute Configuration State Phase Preference? Goal->State Solid Solid State (Single Crystal) State->Solid Yes Solution Solution State (Physiological Relevance) State->Solution Yes XRay X-Ray Crystallography Solid->XRay Chromo Chromophore Proximity? Solution->Chromo ECD_Path Electronic Transitions (Phenol Ring) Chromo->ECD_Path Near Chiral Center VCD_Path Vibrational Transitions (All 3N-6 Modes) Chromo->VCD_Path Global Analysis

Fig 2. Decision matrix for selecting conformational analysis methods for chiral amines.

References

  • [2] Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI Molecules. Available at:[Link]

  • [3] Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [4] Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. Available at:[Link]

  • [5] Algorithm increases certainty of stereochemical assignments in flexible molecules. Chemistry World. Available at:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.